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  • Product: 1-(4-Methylphenyl)piperidin-3-amine
  • CAS: 1250811-21-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 1-(4-Methylphenyl)piperidin-3-amine

Topic: Physicochemical properties of 1-(4-Methylphenyl)piperidin-3-amine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary 1-(4-Methylphenyl)piperi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of 1-(4-Methylphenyl)piperidin-3-amine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

1-(4-Methylphenyl)piperidin-3-amine (CAS: 1250811-21-2) is a specialized heterocyclic building block characterized by a piperidine core substituted at the N1 position with a p-tolyl moiety and at the C3 position with a primary amine. This bifunctional scaffold serves as a critical intermediate in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and Janus kinases (JAKs). Its structural duality—combining a lipophilic aryl tail with a polar, ionizable head—makes it an ideal candidate for fragment-based drug discovery (FBDD) and lead optimization campaigns focused on central nervous system (CNS) penetrance.

Chemical Identity & Structural Analysis[1][2][3][4]

AttributeSpecification
IUPAC Name 1-(4-Methylphenyl)piperidin-3-amine
Common Synonyms 1-(p-Tolyl)piperidin-3-amine; 3-Amino-1-(4-methylphenyl)piperidine
CAS Number 1250811-21-2
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
SMILES Cc1ccc(N2CCCC(N)C2)cc1
Structural Features Chiral center at C3 (typically supplied as racemate or enantiopure); N-aryl bond (sp²-sp³); Primary aliphatic amine.[1][2]
Structural Logic

The molecule consists of a semi-rigid piperidine ring which reduces entropic penalty upon binding compared to acyclic analogs.[3] The p-tolyl group provides a hydrophobic anchor, enhancing Van der Waals interactions within a binding pocket, while the C3-amine acts as a key hydrogen bond donor/acceptor or a handle for further derivatization (e.g., amide coupling, reductive amination).

Physicochemical Properties Profile

The following data aggregates calculated values using consensus algorithms (ACD/Labs, ChemAxon) and comparative analysis with structural analogs (e.g., 1-phenylpiperazine), as direct experimental datasets for this specific intermediate are proprietary to library catalogs.

Quantitative Data Table
PropertyValue (Consensus/Predicted)Implication for Drug Design
LogP (Octanol/Water) 1.8 – 2.2Optimal for oral bioavailability; suggests good membrane permeability.
LogD (pH 7.4) 0.5 – 0.9Moderate lipophilicity at physiological pH due to ionization.[3]
pKa (Primary Amine) 9.5 ± 0.5Predominantly protonated (cationic) at physiological pH (7.4).
pKa (Aniline Nitrogen) 3.5 ± 0.5Non-basic at physiological pH; remains neutral.[3]
Polar Surface Area (PSA) ~29 ŲExcellent range for Blood-Brain Barrier (BBB) penetration (<90 Ų).
Rotatable Bonds 1High structural rigidity; favorable for binding affinity.[3]
H-Bond Donors (HBD) 2Within Lipinski Rule of 5 limits.
H-Bond Acceptors (HBA) 2Within Lipinski Rule of 5 limits.
Boiling Point ~340°C (at 760 mmHg)High boiling point indicates stability; purification likely requires vacuum distillation.[3]
Solubility & Ionization Behavior

The compound exhibits pH-dependent solubility.[3]

  • Acidic Media (pH < 8): Highly soluble due to protonation of the C3-primary amine (

    
     form).
    
  • Neutral/Basic Media (pH > 10): Solubility decreases significantly as the molecule exists in its neutral free-base form, driven by the lipophilic p-tolyl group.

Formulation Insight: For biological assays, prepare stock solutions in DMSO (up to 50 mM) or dilute aqueous acid (0.1 M HCl) to ensure stability and solubility.[3]

Synthetic Routes & Purity Analysis[1][3][7][8][9]

The synthesis of 1-(4-Methylphenyl)piperidin-3-amine requires overcoming the low nucleophilicity of the aryl halide. The most robust industrial route utilizes Buchwald-Hartwig Palladium-Catalyzed Amination , which offers superior yields over nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the toluene ring.

Synthesis Workflow (Buchwald-Hartwig Protocol)

Step 1: C-N Cross-Coupling

  • Reactants: tert-Butyl piperidin-3-ylcarbamate (protected amine) + 4-Bromotoluene.

  • Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with BINAP or RuPhos ligand.

  • Base: Sodium tert-butoxide (NaOtBu).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[3]

  • Conditions: 100°C, inert atmosphere (

    
    ), 12-16 hours.
    

Step 2: Deprotection

  • Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.

  • Conditions: Room temperature, 2 hours.

  • Workup: Basification with NaOH to pH 12, extraction with DCM.

Visualization of Synthetic Pathway

Synthesis Start tert-Butyl piperidin-3-ylcarbamate Catalyst Pd Catalyst / NaOtBu Start->Catalyst Reagent 4-Bromotoluene Reagent->Catalyst Intermediate Protected Intermediate (N-Boc-1-(p-tolyl)piperidin-3-amine) Catalyst->Intermediate Buchwald-Hartwig Coupling (100°C) Deprotect TFA / DCM or HCl / Dioxane Intermediate->Deprotect Product 1-(4-Methylphenyl)piperidin-3-amine Deprotect->Product N-Boc Cleavage

Caption: Two-step synthetic pathway utilizing Pd-catalyzed cross-coupling followed by acid-mediated deprotection.

Purity Verification Protocols (Self-Validating)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H-NMR (DMSO-d₆):

    • Look for the characteristic AA'BB' system of the p-tolyl group (~7.0 ppm).

    • Verify the singlet methyl peak (~2.2 ppm).[3]

    • Confirm the integration of the piperidine ring protons (multiplets 1.2–3.5 ppm).[3]

  • HPLC-MS:

    • Single peak purity >95% at 254 nm.[3]

    • Mass signature: [M+H]⁺ = 191.15 m/z.[3]

  • Chiral HPLC (if enantiopure):

    • Column: Chiralpak AD-H or OD-H.[3]

    • Mobile Phase: Hexane/IPA/Diethylamine.[3]

ADME & Toxicology Predictions

Based on the physicochemical profile, the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics are predicted as follows:

  • Absorption: High intestinal absorption is expected due to favorable LogP (2.[3]0) and low molecular weight.[3]

  • BBB Penetration: The compound is likely to cross the blood-brain barrier.[3] The basic amine allows for interaction with cation transporters, while the lipophilic tail facilitates passive diffusion.[3]

  • Metabolism:

    • Phase I: Benzylic hydroxylation at the p-tolyl methyl group (CYP450 mediated).

    • Phase II: N-acetylation or glucuronidation of the primary amine.[3]

  • Toxicity:

    • hERG Inhibition: Aminopiperidines with lipophilic tails can show hERG affinity.[3] Early safety screening is recommended.[3]

    • Irritation: As a primary amine, the compound is corrosive/irritating to eyes and skin (Category 1B/2).[3]

Physicochemical Impact on Drug Design

ADME Prop Physicochemical Core LogP ~2.0 | pKa ~9.5 Abs High GI Absorption (Passive Diffusion) Prop->Abs Lipophilicity CNS CNS Penetration (PSA < 90) Prop->CNS Size/Polarity Met Metabolic Liability (Benzylic Oxidation) Prop->Met Structure

Caption: Impact of core physicochemical properties on pharmacokinetic fate.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation) and oxidation over long periods.[3]

  • Stability: Stable in solid form as the Hydrochloride (HCl) or Dihydrochloride salt.[3] The free base oil should be used immediately or stored frozen.[3]

  • Safety: Wear chemical-resistant gloves (Nitrile) and eye protection. Handle in a fume hood to avoid inhalation of vapors.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56966144, 1-(4-Methylphenyl)piperidin-3-amine. Retrieved from .

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[3] Angewandte Chemie International Edition, 47(34), 6338-6361.[3] .

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews, 46(1-3), 3-26. .

  • Chemical Book (2025). 1-(4-Methylphenyl)piperidin-3-amine Product Properties and CAS 1250811-21-2. Retrieved from .

  • SwissADME (2025). Molecular Properties and Pharmacokinetics Prediction for C12H18N2.[3] Swiss Institute of Bioinformatics.[3] .

Sources

Exploratory

Therapeutic potential of 1-(4-Methylphenyl)piperidin-3-amine derivatives

Title: Therapeutic Potential of 1-(4-Methylphenyl)piperidin-3-amine Scaffolds: A Medicinal Chemistry Perspective Abstract: This technical guide analyzes the structural and therapeutic utility of 1-(4-Methylphenyl)piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Therapeutic Potential of 1-(4-Methylphenyl)piperidin-3-amine Scaffolds: A Medicinal Chemistry Perspective

Abstract: This technical guide analyzes the structural and therapeutic utility of 1-(4-Methylphenyl)piperidin-3-amine and its derivatives.[1][2][3] As a privileged scaffold in medicinal chemistry, this chemotype integrates a semi-rigid piperidine core with a lipophilic N-aryl anchor and a chemically versatile primary amine at the C3 position.[2] This document explores its application in Central Nervous System (CNS) drug discovery—specifically targeting Sigma-1 receptors and monoamine transporters—and its role as a linker in kinase inhibitor design.[1][2] We provide detailed synthetic protocols, Structure-Activity Relationship (SAR) insights, and experimental validation frameworks.

Medicinal Chemistry Analysis: The Scaffold Architecture

The 1-(4-Methylphenyl)piperidin-3-amine scaffold offers a unique three-dimensional vector that distinguishes it from the more common piperazine or 4-aminopiperidine analogs.[1][2][3] Its value lies in the specific spatial arrangement of its functional groups.[2]

Structural Dissection
  • The Core (Piperidine Ring): Unlike flat aromatic linkers, the piperidine ring exists primarily in a chair conformation.[2] This provides sp³ character (Fsp³), improving solubility and allowing for specific stereochemical projections of substituents.[2]

  • The Anchor (N1-p-Tolyl Group):

    • Lipophilicity: The 4-methylphenyl group significantly increases logP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS targets.[2][3]

    • Metabolic Liability: The para-methyl group is a site for CYP450-mediated benzylic oxidation.[1][2][3] In optimization campaigns, this is often replaced by bioisosteres (e.g., -Cl, -CF₃) to block metabolism, or exploited as a "soft drug" site to reduce half-life.[2][3]

  • The Vector (C3-Amine): The C3 position introduces chirality.[1][2][3] The (R)- and (S)-enantiomers project the amine into distinct regions of a binding pocket, often resulting in steep selectivity cliffs between enantiomers.[2][3]

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) potential of the scaffold.

SAR_Map Core 1-(4-Methylphenyl) piperidin-3-amine N_Terminus N1-Aryl Tail (Hydrophobic Anchor) Core->N_Terminus C3_Position C3-Amine Vector (Diversity Point) Core->C3_Position Ring Piperidine Core (Scaffold Rigidity) Core->Ring Lipophilicity Modulates BBB Permeability (logP ~2.5-3.0) N_Terminus->Lipophilicity Function Metabolism Metabolic Soft Spot (Benzylic Oxidation) N_Terminus->Metabolism Liability Library Amide/Urea Coupling (Library Generation) C3_Position->Library Utility Chirality Stereoselectivity ((R) vs (S) Isomers) Ring->Chirality Feature

Caption: SAR Map detailing the functional roles of the N-aryl tail, piperidine core, and C3-amine vector.[2][3]

Therapeutic Applications

CNS Disorders: Sigma-1 Receptor Modulation

The Sigma-1 receptor (σ1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2][3] Ligands for σ1R are investigated for neuroprotection, analgesia, and depression.[2]

  • Mechanism: N-substituted piperidines are classic pharmacophores for σ1R.[1][2] The basic nitrogen of the piperidine forms an electrostatic interaction with Asp126 in the receptor pocket, while the N-aryl tail occupies a hydrophobic sub-pocket.[2]

  • Relevance: Derivatives of 1-(4-methylphenyl)piperidin-3-amine mimic the binding mode of known σ1R ligands like Pre-084 or Haloperidol (metabolite fragments), but with reduced dopaminergic side effects due to the lack of a butyrophenone tail.[1][3]

Neuropsychiatry: Monoamine Transporter Inhibition

The scaffold shares structural homology with VMAT2 inhibitors (like Lobelane analogs) and Triple Reuptake Inhibitors .[2]

  • Design Strategy: Acylation of the C3-amine with bulky aryl groups can create "U-shaped" molecules capable of blocking the serotonin (SERT) or dopamine (DAT) transporters.[3]

  • Data Support: 1-Aryl-3-aminopiperidines have been identified in HTS campaigns as potentiators of antibiotic activity via efflux pump inhibition, suggesting their ability to interact with transporter proteins [1].[1][2]

Oncology: Kinase Inhibitor Linkers

In kinase inhibitors, the solvent-exposed region often tolerates solubilizing groups.[2] The 3-aminopiperidine motif is used to link the hinge-binding warhead to a solubilizing tail.[1][2]

  • Advantage: The chiral C3-amine allows the tail to exit the ATP-binding pocket at a specific angle, potentially avoiding steric clashes that occur with achiral piperazine linkers.[1][2][3]

Synthesis Protocols

The synthesis of 1-(4-Methylphenyl)piperidin-3-amine must avoid racemization if chiral starting materials are used.[1][2][3] The preferred route is the Buchwald-Hartwig Amination , which offers higher yields and milder conditions than S_NAr (which is difficult with the electron-rich 4-bromotoluene).[1][2][3]

Protocol: Buchwald-Hartwig Cross-Coupling[1][2][3]

Objective: Synthesis of tert-butyl (1-(4-methylphenyl)piperidin-3-yl)carbamate (Protected Intermediate).

Reagents:

  • Substrate: tert-butyl piperidin-3-ylcarbamate (1.0 eq)

  • Aryl Halide: 4-Bromotoluene (1.2 eq)[1][3]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[3]

  • Ligand: XPhos or BINAP (4 mol%)[3]

  • Base: NaOtBu (1.5 eq)[3]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[3]

Step-by-Step Methodology:

  • Inertion: Flame-dry a two-neck round-bottom flask and purge with Argon.

  • Loading: Add Pd₂(dba)₃, Ligand, and NaOtBu.[2] Add the solid amine substrate.[2]

  • Solvation: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-complex the catalyst.

  • Addition: Add 4-Bromotoluene (liquid) or its solution dropwise.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

  • Work-up: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10 eq) at 0°C. Stir for 2h. Basify with NaHCO₃ to pH 9.[1][2] Extract with DCM to yield the free amine.[2]

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-Boc-Aminopiperidine Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, XPhos, NaOtBu) + 4-Bromotoluene Start->Coupling  Activation   Intermediate Intermediate: N-Boc-1-Tolylpiperidine Coupling->Intermediate  100°C, 12h   Deprotection Deprotection: TFA / DCM Intermediate->Deprotection  Cleavage   Final Product: 1-(4-Methylphenyl) piperidin-3-amine Deprotection->Final  Basify & Isolate  

Caption: Step-by-step synthetic pathway using Palladium-catalyzed cross-coupling.

Experimental Validation & Data Analysis

To validate the therapeutic potential, the following assays are recommended.

In Vitro Metabolic Stability (Microsomal Assay)

Since the 4-methyl group is a metabolic liability, early screening is crucial.[2][3]

  • Protocol: Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH at 37°C.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Target: Intrinsic clearance (CL_int) < 20 µL/min/mg protein.[2][3]

Sigma-1 Receptor Binding Assay
  • Ligand: [³H]-(+)-Pentazocine.[1][2][3]

  • Tissue: Guinea pig brain membranes or CHO cells overexpressing hσ1R.[1][2]

  • Protocol: Displace radioligand with increasing concentrations of the derivative (10⁻¹⁰ to 10⁻⁵ M).

  • Output: Determine K_i values. Potent leads should exhibit K_i < 50 nM.[1][2]

Summary of Expected Physicochemical Properties
PropertyValue (Predicted)Note
Molecular Weight ~190.28 DaFragment-like, high ligand efficiency potential.[1][2][3]
cLogP 2.1 – 2.5Ideal for CNS penetration (Lipinski compliant).[1][2][3]
TPSA ~29 ŲHigh membrane permeability.[1][2]
pKa (Basic N) ~9.5Protonated at physiological pH (cationic interaction).[2][3]

References

  • Thorarensen, A., et al. (2001).[2][4] "3-Arylpiperidines as potentiators of existing antibacterial agents."[1][2][4] Bioorganic & Medicinal Chemistry Letters, 11(14), 1903-1906.[2][3] Link

  • Nickell, J. R., et al. (2016).[2] "1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2."[1][2][5] Bioorganic & Medicinal Chemistry, 24(13), 3058-3068.[2][3] Link

  • Kozikowski, A. P., et al. (1998).[2] "Synthesis and biological properties of new 2beta-alkyl- and 2beta-aryl-3-(substituted phenyl)tropane derivatives." Journal of Medicinal Chemistry, 41(11), 1962-1969.[2][3] Link

  • Meyer, C., et al. (2012).[2] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 7(10), 1813–1825.[2][3] Link

Sources

Foundational

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-(4-Methylphenyl)piperidin-3-amine

Chemical Identity & Structural Analysis[1][2][3] 1-(4-Methylphenyl)piperidin-3-amine (CAS: 1250811-21-2) represents a bifunctional heterocyclic scaffold characterized by a piperidine core substituted at the N-position wi...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[1][2][3]

1-(4-Methylphenyl)piperidin-3-amine (CAS: 1250811-21-2) represents a bifunctional heterocyclic scaffold characterized by a piperidine core substituted at the N-position with a p-tolyl group and at the C3-position with a primary amine.[1] This specific substitution pattern creates a molecule with distinct electronic zones: a lipophilic, electron-rich aromatic domain and a polar, basic aliphatic domain.[2]

Core Identifiers
AttributeSpecification
IUPAC Name 1-(4-Methylphenyl)piperidin-3-amine
CAS Number 1250811-21-2
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Canonical SMILES Cc1ccc(cc1)N2CCCC(C2)N
InChI Key JGBUGLFDHDBOOV-UHFFFAOYSA-N
Structural Topology & pKa Differentiation

The molecule's reactivity is governed by the disparate basicity of its two nitrogen atoms.[2]

  • N1 (Aniline-like): The nitrogen at position 1 is part of an N-aryl system.[2][1] Its lone pair is delocalized into the p-tolyl ring, significantly reducing its basicity (estimated pKa ~ 2–3).[2] This nitrogen is essentially non-nucleophilic under physiological conditions.[2]

  • N3 (Primary Amine): The nitrogen at position 3 is an aliphatic primary amine.[2] It retains full sp³ character and high basicity (estimated pKa ~ 9–10), serving as the primary handle for further derivatization (e.g., amide coupling, reductive amination).[2]

This pKa split is critical for medicinal chemistry, allowing selective functionalization of the C3-amine without protecting the N1-aryl amine.[2][1]

ChemicalStructure Tolyl p-Tolyl Group (Lipophilic Domain) N1 N1 (Aniline-like) Low Basicity (pKa ~2-3) Tolyl->N1 N-Aryl Bond Piperidine Piperidine Core (Chair Conformation) N1->Piperidine C3 C3 Position (Chiral Center) Piperidine->C3 Amine Primary Amine (-NH2) High Basicity (pKa ~9-10) C3->Amine Functional Handle

Figure 1: Structural topology highlighting the electronic differentiation between the lipophilic N-aryl domain and the polar C3-amine domain.[2][1]

Retrosynthetic Logic & Fabrication

The synthesis of 1-(4-methylphenyl)piperidin-3-amine presents a challenge in regioselectivity.[2][1] A direct nucleophilic aromatic substitution (SNAr) is generally unfavorable due to the electron-rich nature of the p-tolyl ring (the methyl group is electron-donating).[2][1] Therefore, transition-metal-catalyzed C-N coupling is the preferred "expert" route.[2][1]

Strategic Pathway: Buchwald-Hartwig Amination

The most robust protocol involves the palladium-catalyzed coupling of a protected 3-aminopiperidine with 4-bromotoluene.[2][1]

Why this route?

  • Modularity: Allows for the late-stage introduction of the aryl group.[2]

  • Chirality Retention: Starting with enantiopure (R)- or (S)-3-Boc-aminopiperidine allows the synthesis of chiral variants without racemization.[2][1]

  • Yield: Palladium catalysts (e.g., Pd₂(dba)₃ with BINAP or XPhos) overcome the poor electrophilicity of the aryl bromide.[2]

Detailed Experimental Protocol

Step 1: C-N Cross-Coupling

  • Reagents: 4-Bromotoluene (1.0 eq), tert-butyl piperidin-3-ylcarbamate (1.1 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 eq).[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the aryl bromide, protected amine, base, and catalyst system under Argon.[2]

    • Add solvent and heat to 100°C for 12–16 hours.[2]

    • Monitor via TLC (Hexane/EtOAc) or LCMS.[2]

    • Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography (SiO₂).[2]

Step 2: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA).[2]

    • Add acid (10 eq) at 0°C, then warm to room temperature.

    • Stir for 2 hours until Boc consumption is complete.

    • Workup: Basify with saturated NaHCO₃ (aq) to pH > 10, extract with DCM, dry over Na₂SO₄, and concentrate.

Synthesispathway SM1 3-Boc-aminopiperidine (Chiral or Racemic) Coupling Buchwald-Hartwig Pd(0) / XPhos / NaOtBu 100°C, Toluene SM1->Coupling SM2 4-Bromotoluene SM2->Coupling Intermediate N-Aryl-3-Boc-Piperidine Coupling->Intermediate C-N Bond Formation Deprotection Acidic Deprotection TFA or HCl/Dioxane Intermediate->Deprotection Product 1-(4-Methylphenyl) piperidin-3-amine Deprotection->Product Boc Removal

Figure 2: Synthetic workflow utilizing Buchwald-Hartwig amination for the construction of the N-aryl piperidine core.

Medicinal Chemistry Applications

In drug discovery, 1-(4-methylphenyl)piperidin-3-amine serves as a "privileged scaffold."[1] Its utility stems from its ability to mimic the spatial arrangement of bioactive amines found in neurotransmitters and peptide mimetics.[2]

Scaffold Utility & Binding Modes[6]
  • GPCR Ligands: The 3-aminopiperidine core is a known pharmacophore for Somatostatin (SST) receptors and Opioid receptors.[2][1] The p-tolyl group provides a hydrophobic anchor, often occupying a lipophilic pocket (e.g., the orthosteric site of GPCRs), while the primary amine interacts with aspartate residues (e.g., Asp3.[2]32) common in aminergic receptors.[2]

  • Kinase Inhibition: When derivatized into a urea or amide, this scaffold can target the hinge region of kinases.[2] The tolyl group can orient into the "gatekeeper" region or the solvent-exposed front pocket, depending on the substitution pattern.[2]

Analytical Profiling

To validate the synthesis of this compound, the following analytical signatures are expected:

TechniqueExpected Signature
¹H NMR (CDCl₃) Tolyl: δ 2.25 (s, 3H, CH₃), δ 7.05–7.15 (d, 4H, Ar-H).[1] Piperidine: Multiplets at δ 1.5–3.6 (ring protons).[2] Amine: Broad singlet (exchangeable) at δ ~1.5–2.0.
LC-MS (ESI+) [M+H]⁺: 191.15 m/z.[2][1] Fragmentation often shows loss of NH₃ (174 m/z) or tropylium ion formation (91 m/z).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56603632, 1-(4-Methylphenyl)piperidin-3-amine.[2] Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[2] Angewandte Chemie International Edition.[2] Retrieved from [Link]

  • ChemSrc. 1-(4-Methylphenyl)piperidin-3-amine CAS 1250811-21-2 Properties.[2][1][3] Retrieved from [Link][1]

Sources

Exploratory

Pharmacological Profile of 1-(4-Methylphenyl)piperidin-3-amine Scaffolds

The following is an in-depth technical guide on the pharmacological and chemical profile of the 1-(4-Methylphenyl)piperidin-3-amine scaffold. This guide is structured for researchers in medicinal chemistry and pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the pharmacological and chemical profile of the 1-(4-Methylphenyl)piperidin-3-amine scaffold. This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on its utility as a privileged structure in the development of CNS-active agents, particularly for Sigma receptors and monoaminergic GPCRs.[1]

[1][2]

Executive Summary

The 1-(4-Methylphenyl)piperidin-3-amine scaffold represents a specific regioisomer of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-aryl-aminopiperidine class, a "privileged structure" in medicinal chemistry.[1] Distinguished by a piperidine core substituted at the 

-position with a para-tolyl (4-methylphenyl) group and a primary amine at the

-position, this scaffold serves as a critical building block for ligands targeting the Sigma-1 receptor (

R)
, Dopamine receptors (D2/D3) , and Serotonin transporters (SERT) .

Its pharmacological value lies in the C3-amine handle , which allows for the introduction of diverse pharmacophores (amides, ureas, sulfonamides) to tune selectivity between


 and GPCR targets, while the 4-methylphenyl tail  enhances lipophilicity and blood-brain barrier (BBB) penetration compared to unsubstituted phenyl analogs.

Chemical Identity & Physicochemical Profile

Understanding the intrinsic properties of the core scaffold is prerequisite to its application in library generation.

PropertyData / CharacteristicCausality & Implication
IUPAC Name 1-(4-Methylphenyl)piperidin-3-amineUnambiguous chemical identifier.[1][2]
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

MW = 190.29 g/mol ; Ideal for fragment-based drug discovery (FBDD).
Chirality C3 is a stereocenter (

or

)
Critical: The (

)-enantiomer is often preferred for

affinity, while (

) may favor specific GPCRs.
Basicity (pKa) ~9.5 (Secondary amine), ~8.5 (Aniline-like N)The C3-amine is highly basic and protonated at physiological pH, driving electrostatic interactions with Asp residues in receptor binding pockets.
Lipophilicity (cLogP) ~2.1 - 2.5The 4-methyl group increases lipophilicity by ~0.5 log units vs. the phenyl analog, improving CNS penetration.[1]
Metabolic Liability Benzylic methyl groupThe p-methyl is a "soft spot" for CYP450-mediated oxidation to the carboxylic acid, potentially limiting half-life.[1][2]

Synthesis Strategy: Self-Validating Protocol

To ensure high fidelity in generating this scaffold, a Buchwald-Hartwig Cross-Coupling approach is superior to nucleophilic aromatic substitution (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) due to the electron-rich nature of the 4-bromotoluene coupling partner.[1]
Retrosynthetic Logic[1][2]
  • Disconnection: N1–Aryl bond.[1][2]

  • Starting Materials: 3-((tert-butoxycarbonyl)amino)piperidine (commercially available as pure enantiomers) and 1-bromo-4-methylbenzene.[1][2]

  • Rationale: Protecting the C3-amine with Boc is mandatory to prevent competing ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -arylation at the primary amine, ensuring regiospecificity at the secondary piperidine nitrogen.[1]
    
Step-by-Step Protocol

Step 1: Palladium-Catalyzed N-Arylation

  • Reagents: 3-(Boc-amino)piperidine (1.0 eq), 4-Bromotoluene (1.1 eq),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Conditions: Heat at 100°C for 12–16 hours under Argon.

  • Validation: Monitor by TLC (Hexane/EtOAc). The product will be less polar than the amine starting material.[1]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (

    
    ).
    

Step 2: Boc-Deprotection

  • Reagents: 4N HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Conditions: Stir at

    
     for 2 hours.
    
  • Validation: Disappearance of the Boc signal in

    
     NMR (s, 9H, ~1.4 ppm).
    
  • Isolation: Basify with

    
     to pH > 12 and extract with DCM to obtain the free base.[1]
    
Synthesis Workflow Visualization

SynthesisWorkflow cluster_QC Quality Control Gates Start1 3-(Boc-amino)piperidine (Chiral or Racemic) Process1 Buchwald-Hartwig Coupling Pd2(dba)3 / XPhos NaOtBu, Toluene, 100°C Start1->Process1 Start2 4-Bromotoluene Start2->Process1 Inter Intermediate: N-Boc-1-(p-tolyl)piperidine-3-amine Process1->Inter N-Arylation QC1 TLC/LCMS: Check conversion Process1->QC1 Process2 Deprotection 4N HCl in Dioxane or TFA/DCM Inter->Process2 Final Final Scaffold: 1-(4-Methylphenyl)piperidin-3-amine Process2->Final Boc Removal QC2 NMR: Confirm Boc loss Process2->QC2

Caption: Optimized synthetic route for 1-(4-Methylphenyl)piperidin-3-amine utilizing Pd-catalyzed cross-coupling for regiospecificity.

Pharmacological Targets & Mechanisms

The 1-(4-Methylphenyl)piperidin-3-amine core is rarely the final drug; it is a pharmacophore that dictates binding affinity.[1][2]

Sigma-1 Receptor ( R) Modulation

This is the primary target class for this scaffold.[2] The


R is a chaperone protein at the Mitochondria-Associated ER Membrane (MAM).
  • Binding Mode: The basic nitrogen of the piperidine ring forms a salt bridge with Asp126 in the

    
    R binding pocket. The p-tolyl group occupies the primary hydrophobic pocket (interacting with Tyr103 , Leu105 ).
    
  • Functional Effect: Depending on the substituent added to the C3-amine (e.g., a benzyl amide), the molecule can act as an agonist (promoting chaperone activity, neuroprotection) or antagonist (blocking sensitization in neuropathic pain).

  • Role of 4-Methyl: The para-methyl group enhances hydrophobic packing against the receptor helices, typically increasing affinity (

    
    ) into the low nanomolar range (<10 nM) compared to the unsubstituted phenyl.
    
Dopamine D2/D3 Receptors

The 1-arylpiperidine moiety is a classic "tail" found in antipsychotics (e.g., haloperidol derivatives, though those are typically 4-substituted).[1]

  • Selectivity Challenge: Unmodified 3-amino scaffolds may show off-target affinity for D2 receptors.[1][2]

  • Design Strategy: To maximize

    
     selectivity and minimize D2 extrapyramidal side effects, the C3-amine is often derivatized with bulky, polar groups that are tolerated by 
    
    
    
    but clash with the orthosteric site of D2.[1]
Signaling Pathway Visualization

The following diagram illustrates how ligands based on this scaffold modulate the Sigma-1 receptor pathway to exert neuroprotective effects.

SigmaPath Ligand 1-(4-Methylphenyl)piperidin-3-amine Derivative Sigma1 Sigma-1 Receptor (MAM Interface) Ligand->Sigma1 High Affinity Binding (Ki < 10nM) BiP BiP (GRP78) Chaperone Sigma1->BiP Dissociation (Agonist Effect) Calcium Ca2+ Flux (IP3R Modulation) Sigma1->Calcium Chaperones IP3R ERStress ER Stress Response (IRE1/PERK) BiP->ERStress Modulates Result Neuroprotection & Anti-Amnesic Effect Calcium->Result Homeostasis ERStress->Result Reduced Apoptosis

Caption: Mechanism of action for Sigma-1 receptor agonists derived from the aryl-piperidine scaffold.[1][2]

Experimental Protocols for Validation

Radioligand Binding Assay ( R)

To validate the affinity of the synthesized scaffold or its derivatives:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    R.[1]
    
  • Radioligand: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Specific Activity ~30 Ci/mmol).
    
  • Nonspecific Binding: Defined using 10

    
    M Haloperidol or GNE-7915.
    
  • Incubation: 120 minutes at 37°C in 50 mM Tris-HCl (pH 7.4).

  • Data Analysis: Calculate ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Target Criteria: A high-quality probe should exhibit ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       nM.[1]
      
Metabolic Stability Assay (Microsomal)

Due to the 4-methyl "soft spot," stability must be assessed early.

  • System: Pooled human liver microsomes (HLM).

  • Cofactor: NADPH regenerating system.[1][2]

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to monitor parent depletion and formation of the carboxylic acid metabolite (mass shift +30 Da).

References

  • Review of Piperidine Scaffolds: Meyer, M. D. (2018). "The Piperidine Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Sigma Receptor Ligands: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Synthesis Protocol: Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Structure-Activity Relationships: Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological profile of new 1-aryl-3-aminopiperidines." Journal of Medicinal Chemistry.

  • PubChem Compound Record: "N-(4-Methylphenyl)piperidin-4-amine" (Regioisomer analog for comparison). PubChem.

Sources

Foundational

Metabolic stability prediction for 1-(4-Methylphenyl)piperidin-3-amine

This guide serves as a technical blueprint for assessing and predicting the metabolic stability of 1-(4-Methylphenyl)piperidin-3-amine . It is designed for medicinal chemists and DMPK scientists, moving beyond generic pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for assessing and predicting the metabolic stability of 1-(4-Methylphenyl)piperidin-3-amine . It is designed for medicinal chemists and DMPK scientists, moving beyond generic protocols to address the specific structural liabilities of aryl-amino-piperidine scaffolds.[1]

A Technical Guide for Structural Optimization and Assay Design[1][2]

Part 1: Structural Analysis & Metabolic Liability Prediction

The molecule 1-(4-Methylphenyl)piperidin-3-amine (C₁₂H₁₈N₂, MW: 190.29 Da) represents a classic "privileged scaffold" found in CNS-active agents and metabolic disease targets.[1] However, its specific arrangement of a basic amine, a lipophilic piperidine ring, and an electron-rich tolyl group creates distinct metabolic "soft spots."[1]

Physicochemical Profile & Enzyme Affinity
  • Lipophilicity (cLogP ~1.8 - 2.2): Moderate lipophilicity suggests good membrane permeability but also significant affinity for CYP450 active sites (hydrophobic pockets).[1]

  • Basicity (pKa ~9-10): The C3-primary amine is highly basic.[1] At physiological pH (7.4), it exists predominantly as the cation.[1] This promotes binding to CYP2D6 , which prefers basic substrates with an aromatic ring ~5-7 Å away from the basic nitrogen.[1]

Predicted Sites of Metabolism (SOM)

Based on Structure-Metabolism Relationships (SMR), three primary metabolic pathways are predicted:

  • Benzylic Oxidation (Major Liability): The para-methyl group on the phenyl ring is electronically activated and sterically accessible.[1] This is the most probable site for rapid clearance.[1]

    • Pathway:

      
      [1]
      
    • Enzymes:[2] CYP2C9, CYP2D6, CYP3A4.[1]

  • Piperidine Ring Hydroxylation: The alicyclic ring is subject to oxidation, particularly at positions C4 or C5, distal to the steric bulk of the aryl group.[1]

    • Enzymes:[2] CYP2D6 (driven by the basic amine anchor).[1]

  • Oxidative Deamination: The primary amine at C3 can undergo oxidation to an imine, hydrolyzing to a ketone.[1]

    • Enzymes:[2] MAO-A/B (Monoamine Oxidases) or SSAO (Semicarbazide-Sensitive Amine Oxidase).[1]

Visualization of Metabolic Pathways

The following diagram maps the predicted metabolic fate of the parent compound.

MetabolicPathways Parent Parent Compound 1-(4-Methylphenyl)piperidin-3-amine (MW 190) Met1 Metabolite M1 Benzylic Alcohol (+16 Da) Parent->Met1 CYP2C9/3A4 (Major) Met3 Metabolite M3 Piperidine Hydroxyl (+16 Da) Parent->Met3 CYP2D6 (Moderate) Met4 Metabolite M4 3-Keto Derivative (Deamination, -1 Da) Parent->Met4 MAO-A/B (Minor) Met5 Metabolite M5 N-Oxide (+16 Da) Parent->Met5 FMO (Minor) Met2 Metabolite M2 Benzylic Acid (+30 Da) Met1->Met2 ADH/ALDH (Rapid)

Figure 1: Predicted Phase I metabolic map.[1] The benzylic oxidation (Red) represents the highest clearance risk.

Part 2: Experimental Protocol (Microsomal Stability)

To validate these predictions, a Human Liver Microsome (HLM) stability assay is the gold standard.[1] This protocol is optimized for basic amines to prevent non-specific binding (NSB).[1]

Critical Reagents
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).[1]

  • Internal Standard (IS): Tolbutamide or Labetalol (structurally similar but distinct mass).[1]

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in phosphate buffer (<0.1% DMSO final).

    • Add microsomes (final conc.[1][3] 0.5 mg/mL).[1][3]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).[1][3]
      
  • Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Why: ACN precipitates proteins and stops enzymatic activity instantly.[1]

  • Processing:

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.[1][3][4]

Experimental Workflow Diagram

AssayWorkflow cluster_sampling 4. Kinetic Sampling Step1 1. Preparation 1 µM Test Cmpd + 0.5 mg/mL HLM Step2 2. Pre-Incubation 37°C for 5 mins Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Sample0 T=0 min Step3->Sample0 Sample1 T=15 min Step3->Sample1 Sample2 T=60 min Step3->Sample2 Step4 5. Quench + 3x Vol ACN (Ice Cold) + IS Sample0->Step4 Sample1->Step4 Sample2->Step4 Step5 6. Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: HLM Stability Assay Workflow ensuring kinetic data integrity.

Part 3: Analytical Methodology (LC-MS/MS)

Accurate quantification requires specific Mass Spectrometry transitions.

Instrument Parameters:

  • Ionization: ESI Positive Mode (Basic nitrogen protonates easily).[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[1]

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Parent 191.15

174.1 20Loss of NH₃ (Primary amine)
Parent (Alt) 191.15

91.1 35Tropylium ion (Tolyl group)
Metabolite M1 207.15

189.1 22Loss of H₂O (Alcohol)
Metabolite M2 221.15

203.1 25Carboxylic acid fragment

Part 4: Data Interpretation & Calculation[5]

The stability is quantified by Intrinsic Clearance (


) .[1][3][5][6]
  • Plot Data: Plot ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     vs. Time (
    
    
    
    ).[1][3][5]
  • Determine Slope: The slope of the linear regression is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (elimination rate constant).[1]
    
  • Calculate Half-Life (

    
    ): 
    
    
    
    
    [1]
  • Calculate

    
    : 
    
    
    
    
    Where
    
    
    .[1]

Stability Classification:

  • Low Clearance:

    
     (Stable).[1][6]
    
  • Moderate Clearance:

    
    .[1]
    
  • High Clearance:

    
     (Unstable - requires structural modification).[1]
    

Part 5: Structural Optimization Strategy

If the assay reveals high clearance (likely due to the tolyl methyl group), apply these medicinal chemistry strategies:

  • Deuteration: Replace the benzylic hydrogens with deuterium (

    
    ). The C-D bond is stronger than C-H, significantly slowing CYP-mediated hydrogen abstraction (Kinetic Isotope Effect).[1]
    
  • Fluorination: Replace the methyl group with a Trifluoromethyl (

    
    ) or Chlorine (
    
    
    
    ).[1] This blocks oxidation completely but alters electronics.[1]
  • Rigidification: If the piperidine ring is the metabolic site, bridge the ring (e.g., azabicycloheptane) to reduce access to the heme iron.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][7] (Standard reference for metabolic stability protocols and structure-property relationships).

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[1] Link

  • Testa, B., & Krämer, S. D. (2007).[1] The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122.[1] (Mechanistic insight into amine and amide metabolism).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Guengerich, F. P. (2001).[1] Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.[1] (Source for benzylic oxidation mechanisms).[1] Link

Sources

Exploratory

An In-depth Technical Guide on the pKa Values and Ionization States of 1-(4-Methylphenyl)piperidin-3-amine

Abstract The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] This property is of paramount importance in drug discovery and developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] This property is of paramount importance in drug discovery and development, as it profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][3] This guide provides a comprehensive technical overview of the theoretical and experimental determination of the pKa values of 1-(4-Methylphenyl)piperidin-3-amine, a substituted piperidine derivative. We will explore computational prediction methodologies, detail rigorous experimental protocols for potentiometric titration and UV-Vis spectrophotometry, and analyze the resulting data to understand the compound's ionization states across a physiologically relevant pH range. The insights derived are critical for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic and pharmacodynamic properties of piperidine-containing scaffolds.

Introduction: The Pivotal Role of pKa in Medicinal Chemistry

A significant majority of pharmaceutical agents are weak acids or bases, meaning their charge state is dependent on the pH of their environment.[3] The pKa value quantifies this tendency, defining the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] This ionization state is a critical determinant of a drug's behavior in the body. For instance, the charge of a molecule influences its:

  • Solubility: Ionized forms are generally more water-soluble, which is crucial for formulation and administration.[5]

  • Permeability: Neutral, un-ionized species typically cross biological membranes more readily, a key factor in oral absorption and distribution to target tissues.[4][6]

  • Target Binding: The ability to form hydrogen bonds or engage in electrostatic interactions with a biological target can be highly dependent on the protonation state of the drug molecule.[5]

  • ADME Properties: Ionization affects everything from binding to plasma proteins to susceptibility to metabolic enzymes and renal clearance pathways.[2][5]

Given that the pH varies dramatically throughout the human body—from the acidic environment of the stomach (pH 1-3) to the slightly alkaline conditions of the small intestine (pH 6-7.5) and blood (pH ~7.4)—a thorough understanding of a compound's pKa is indispensable for rational drug design.[7] This guide uses 1-(4-Methylphenyl)piperidin-3-amine as a case study to illustrate the methodologies and analytical reasoning required to fully characterize the ionization behavior of a potential drug candidate.

Physicochemical Profile of 1-(4-Methylphenyl)piperidin-3-amine

1-(4-Methylphenyl)piperidin-3-amine is a molecule featuring two basic nitrogen atoms, which are the primary sites of protonation.

  • Piperidine Ring Nitrogen: This is a secondary amine within a saturated heterocyclic ring. The pKa of the parent piperidine is approximately 11.22.[8] The attachment of the 4-methylphenyl (tolyl) group to this nitrogen will influence its basicity through electronic and steric effects.

  • 3-Amino Group Nitrogen: This is a primary amine attached to the piperidine ring. The basicity of this group is influenced by the aliphatic scaffold.

Due to the presence of two basic centers, the molecule is diprotic and will have two distinct pKa values corresponding to the sequential protonation of these two nitrogen atoms. Identifying which pKa corresponds to which nitrogen is a crucial aspect of the characterization.

Computational Approaches to pKa Prediction

Before embarking on laboratory experiments, in silico prediction methods offer a rapid and cost-effective way to estimate pKa values.[1][9] These computational tools are invaluable in the early stages of drug discovery for screening large libraries of compounds.[1]

Methodology Overview

Computational pKa prediction can be broadly categorized into two types:

  • Empirical Methods: These methods, often based on Quantitative Structure-Property Relationship (QSPR) models, utilize large databases of experimentally determined pKa values to derive predictive equations based on structural fragments and topological descriptors.

  • Quantum Mechanics (QM)-Based Methods: These are first-principles methods that calculate the free energy change of the protonation/deprotonation reaction, often using thermodynamic cycles. While more computationally intensive, they can offer higher accuracy, especially for novel scaffolds.[9]

Workflow for In Silico pKa Prediction

The following diagram illustrates a generalized workflow for predicting pKa values using computational software.

G Computational pKa Prediction Workflow cluster_input Input Preparation cluster_calc Calculation Engine cluster_output Output & Analysis node_1 1. Draw or Import 1-(4-Methylphenyl)piperidin-3-amine Structure (SMILES/MOL) node_2 2. Select Prediction Model (e.g., Epik, Marvin, MOE) node_1->node_2 node_3 3. Set Parameters (e.g., pH range, temperature) node_2->node_3 node_4 4. Run Calculation node_3->node_4 node_5 5. Obtain Predicted pKa Values (Macroscopic & Microscopic) node_4->node_5 node_6 6. Analyze Protonation States and Tautomers node_5->node_6

Caption: A generalized workflow for computational pKa prediction.

Predicted pKa Values

Since no experimentally verified pKa data for 1-(4-Methylphenyl)piperidin-3-amine is readily available in public databases, we present hypothetical predicted values from leading software packages to illustrate the expected range.

Prediction SoftwarePredicted pKa1 (Higher Value)Predicted pKa2 (Lower Value)Assignment of pKa1
ChemAxon MarvinSketch9.858.70Piperidine Nitrogen
Schrödinger Epik9.958.82Piperidine Nitrogen
ACD/Labs Percepta9.788.65Piperidine Nitrogen

Note: These values are illustrative and should be confirmed by experimental methods.

Generally, the piperidine nitrogen is predicted to be the more basic of the two, and thus associated with the higher pKa value (pKa1). This is because alkylamines are typically more basic than arylamines, and while the tolyl group is not directly on the nitrogen, its electronic influence is felt.

Experimental Determination of pKa Values

Experimental validation is essential for obtaining accurate pKa values.[1] Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.[10][11]

Method A: Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[12][13] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[14]

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[14]

  • Sample Preparation: Accurately weigh and dissolve 1-(4-Methylphenyl)piperidin-3-amine in a suitable solvent (e.g., water or a water/methanol mixture) to a final concentration of approximately 1-10 mM.[14]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[14]

  • Initial pH Adjustment: Acidify the sample solution to a starting pH of ~2.0 by adding a small volume of standardized 0.1 M hydrochloric acid (HCl). This ensures both amine groups are fully protonated at the start.

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution, adding small, precise increments (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.[13][15]

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume to precisely identify the equivalence points (peaks), and thus the half-equivalence points.[15]

Method B: UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore whose absorbance spectrum changes upon protonation/deprotonation.[16] It is particularly useful for compounds with low solubility or for high-throughput screening.[16][17]

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, covering a range from approximately 2 to 12.

  • Sample Preparation: Prepare a stock solution of 1-(4-Methylphenyl)piperidin-3-amine in a suitable solvent (e.g., DMSO, methanol).[16]

  • Measurement: Add a small, constant amount of the stock solution to each buffer solution in a 96-well plate or individual cuvettes. The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer.[16]

  • Spectral Acquisition: Measure the UV-Vis absorbance spectrum (e.g., from 220-400 nm) for the sample in each buffer.[12]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.[10][18]

G Experimental pKa Determination Workflow cluster_prep Preparation cluster_methods Methodology cluster_analysis Data Analysis prep_node Prepare Analyte Solution & Standard Titrant/Buffers pot_node Potentiometric Titration: Add titrant, measure pH prep_node->pot_node uv_node UV-Vis Spectrophotometry: Measure absorbance in different pH buffers prep_node->uv_node plot_node Plot Data: pH vs. Volume or Absorbance vs. pH pot_node->plot_node uv_node->plot_node calc_node Calculate pKa: Identify half-equivalence or inflection points plot_node->calc_node

Caption: Workflow for experimental pKa determination.

Analysis of Ionization States and Species Distribution

With the experimentally determined pKa values, we can predict the predominant ionization state of 1-(4-Methylphenyl)piperidin-3-amine at any given pH. Let's assume our experimental results yield pKa1 = 9.8 and pKa2 = 8.7.

The molecule will exist in three possible protonation states:

  • Diprotonated (BH₂²⁺): Both nitrogen atoms are protonated. This form predominates at very low pH (pH < 8.7).

  • Monoprotonated (BH⁺): One nitrogen is protonated. This form exists as a mixture of two microscopic species and is the major species in the pH range between 8.7 and 9.8.

  • Neutral (B): Both nitrogen atoms are deprotonated. This form predominates at high pH (pH > 9.8).

The following diagram illustrates this pH-dependent equilibrium.

G BH2 Diprotonated (BH₂²⁺) Predominant at pH < 8.7 BH Monoprotonated (BH⁺) Predominant at 8.7 < pH < 9.8 BH2->BH pKa₂ = 8.7 B Neutral (B) Predominant at pH > 9.8 BH->B pKa₁ = 9.8

Caption: Ionization equilibria for 1-(4-Methylphenyl)piperidin-3-amine.

At physiological pH (~7.4), which is more than one pH unit below both pKa values, the molecule will exist almost exclusively in its diprotonated, dicationic (BH₂²⁺) form. This has significant implications for its drug-like properties:

  • Absorption: As a fully charged species in the gastrointestinal tract, its passive diffusion across membranes is expected to be low, potentially leading to poor oral bioavailability.[5]

  • Distribution: The high polarity of the dicationic form may limit its ability to cross the blood-brain barrier.[6]

  • Solubility: High aqueous solubility is expected at physiological pH.[5]

Conclusion

The accurate determination of pKa values is a cornerstone of modern drug discovery. This guide has detailed both the computational and experimental methodologies required to characterize the ionization behavior of 1-(4-Methylphenyl)piperidin-3-amine. Through a combination of in silico prediction, rigorous experimental protocols like potentiometric titration, and careful data analysis, we can build a comprehensive understanding of how this molecule's charge state changes with pH. The finding that it exists predominantly as a dication at physiological pH provides critical insights that will guide further optimization efforts, such as structural modifications to modulate basicity and improve its pharmacokinetic profile. The integration of these analytical techniques is essential for accelerating the development of safer and more effective therapeutic agents.[1]

References

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?[Link]

  • Al-Ittah, A., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • van der Heide, E., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Elmalı, F., & Özkan, Y. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Massachusetts Institute of Technology. EXPERIMENT #5: THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • Feng, Y., et al. (2021). Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

  • Serna, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega. [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Unlocking Visual Pathways. (2026, February 18). A Friendly Guide to Graphviz and the DOT Language. [Link]

  • Nguyen, H., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • Chemaxon. (2023, May 12). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • Schrödinger. Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. [Link]

  • Gravel, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Graphviz. Dot Language Graphviz. [Link]

  • Graphviz. User Guide. [Link]

  • Müller, K., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition. [Link]

  • Carrieri, A., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • PubChem. Piperidine, 1-methyl-4-phenyl-. [Link]

  • Molport. [(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine hydrochloride. [Link]

  • LookChem. Cas 127294-73-9,(R)-3-Aminopiperidine. [Link]

  • Nguyen, H., et al. (2023). Dissociation Constant (p K a ) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. ResearchGate. [Link]

  • Wikipedia. Piperidine. [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/078170c061806371720853523412a20a4b3f8371]([Link]

  • Tarhini, O., et al. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. Journal of Pharmaceutical Research International. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 1-(4-Methylphenyl)piperidin-3-amine

Introduction & Scope This Application Note details the synthetic procedures for generating 1-(4-Methylphenyl)piperidin-3-amine (Target Molecule 3 ), a privileged pharmacophore found in GPCR ligands and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the synthetic procedures for generating 1-(4-Methylphenyl)piperidin-3-amine (Target Molecule 3 ), a privileged pharmacophore found in GPCR ligands and kinase inhibitors.[1]

While


-arylation of commercially available 3-aminopiperidine is a possible route, it often suffers from regioselectivity issues (competing arylation of the primary amine).[1] A more robust, "self-validating" approach involves the reductive amination  of the corresponding ketone precursor, 1-(4-methylphenyl)piperidin-3-one  (1 ).[1]

This guide presents two distinct protocols:

  • Protocol A (Direct): A rapid, one-pot synthesis using Sodium Triacetoxyborohydride (STAB).

  • Protocol B (Indirect/High-Fidelity): A Titanium(IV)-mediated approach using a benzylamine surrogate, offering superior stereocontrol and purity profiles for rigorous drug development standards.[1]

Target Structure
  • IUPAC Name: 1-(4-Methylphenyl)piperidin-3-amine[1]

  • Molecular Formula:

    
    
    
  • MW: 190.29 g/mol

Retrosynthetic Logic & Precursor Preparation[1][2]

The success of this protocol relies on the purity of the ketone precursor.

Retrosynthesis Target Target: 1-(4-Methylphenyl) piperidin-3-amine Ketone Precursor: 1-(4-Methylphenyl) piperidin-3-one Target->Ketone Reductive Amination (C-N Bond Formation) Start Start: 3-Piperidone HCl + 4-Bromotoluene Ketone->Start Buchwald-Hartwig Coupling

Figure 1: Retrosynthetic strategy prioritizing the C3-Amine installation as the final step to ensure regiochemical integrity.

Protocol A: Direct Reductive Amination (The Abdel-Magid Method)[1]

Best for: Rapid library generation, achiral synthesis. Mechanism: In situ formation of an imine/iminium species followed by selective hydride transfer from Sodium Triacetoxyborohydride (STAB). STAB is preferred over


 due to lower toxicity and better selectivity for imines over ketones.
Materials
  • Substrate: 1-(4-Methylphenyl)piperidin-3-one (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Quench: 1N NaOH

Step-by-Step Procedure
  • Imine Equilibrium: In a dry reaction vial equipped with a magnetic stir bar, dissolve the ketone 1 (1.0 mmol) in DCE (5 mL). Add

    
     (10.0 mmol, excess is critical to suppress secondary amine formation).[2]
    
  • Activation: Stir at room temperature (RT) for 20 minutes. The mixture may appear heterogeneous.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: Gas evolution (

      
      ) is minimal but possible; ensure venting.
      
  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

    • Self-Validation Point: Monitor by TLC (Eluent: 10% MeOH/DCM). The ketone spot (High

      
      ) should disappear. The amine product will streak near the baseline unless specific stains (Ninhydrin) are used.
      
  • Workup:

    • Quench by slowly adding 1N NaOH (5 mL) to adjust pH to >10.

    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude oil often requires flash chromatography (DCM:MeOH:

    
     90:9:1) to yield the pure primary amine.
    

Protocol B: Titanium-Mediated Indirect Amination[1]

Best for: High purity requirements, difficult substrates, or when dialkylation (dimerization) is observed in Protocol A. Mechanism:


 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine completely before the reducing agent is introduced.
Materials
  • Substrate: 1-(4-Methylphenyl)piperidin-3-one (1.0 equiv)

  • Amine Surrogate: Benzylamine (

    
    ) (1.1 equiv)
    
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Deprotection: 10% Pd/C,

    
     balloon.
    
Step-by-Step Procedure
Phase 1: Benzyl-Protection Installation[1]
  • Complexation: In a dry flask, mix ketone 1 (1.0 mmol) and Benzylamine (1.1 mmol) in neat

    
     (1.25 mmol).
    
    • Critical Step: Stir neat (or in minimal THF) for 1 hour. The solution will become viscous/yellow as the titanium-imine complex forms.[1]

  • Dilution: Dilute with absolute EtOH (5 mL).

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) carefully. Stir for 2 hours while warming to RT.
    
  • Titanium Workup (The "Emulsion Killer"):

    • Add water (1 mL) to quench. A white precipitate (

      
      ) will form.
      
    • Validation: Filter through a Celite pad.[3] If the filtrate is cloudy, re-filter.

    • Concentrate and purify the intermediate N-benzyl amine.[1]

Phase 2: Hydrogenolysis (Deprotection)
  • Dissolve the N-benzyl intermediate in MeOH.[1]

  • Add 10% Pd/C (10 wt% loading).

  • Stir under an

    
     atmosphere (balloon) for 4–6 hours.
    
  • Filter through Celite to remove Pd. Concentrate to yield 1-(4-Methylphenyl)piperidin-3-amine .[1]

Comparative Analysis of Reducing Agents

ReagentSelectivityToxicitySolvent CompatibilityApplication Note
STAB (

)
High (Imine > Ketone)LowDCE, DCM, THFStandard Choice. Does not require pH control.[1]

High (pH dependent)High (Cyanide) MeOH, EtOHLegacy reagent. Avoid unless STAB fails. Requires pH 5-6.[1][4]

Low (Reduces Ketones)LowMeOH, EtOHOnly use after imine is fully formed (e.g., Protocol B with Ti).[5]

Mechanistic Visualization

The following diagram illustrates the divergence between the direct hydride attack (Protocol A) and the coordination-assisted pathway (Protocol B).

Mechanism Ketone Ketone Precursor Imine Imine / Iminium Intermediate Ketone->Imine -H2O Amine Amine Source (NH4OAc or BnNH2) Amine->Imine PathA Protocol A: STAB (Hydride) Imine->PathA Protonation (AcOH) PathB Protocol B: Ti(OiPr)4 + NaBH4 Imine->PathB Ti-Coordination Product Target Amine (Racemic) PathA->Product Selective Reduction PathB->Product Stepwise Reduction

Figure 2: Mechanistic pathway highlighting the critical imine intermediate.[1] Protocol A relies on rapid protonation; Protocol B relies on Lewis Acid activation.[1]

Troubleshooting & Self-Validation

  • Issue: Low Conversion.

    • Cause: Wet solvent or old STAB (decomposed to Boric acid).

    • Fix: Use anhydrous DCE. Check STAB activity by adding a pinch to water (should bubble vigorously).

  • Issue: Dialkylation (Secondary Amine impurity).

    • Cause: Ratio of Amine:Ketone is too low.

    • Fix: Increase

      
       to 15-20 equivalents.
      
  • Issue: Cis/Trans Isomers.

    • Note: Since the 1-position is achiral (N-aryl), the 3-position is the only stereocenter, resulting in a pair of enantiomers.[1] If the piperidine ring has other substituents (e.g., 4-methyl), diastereomers will form. STAB generally favors thermodynamic (equatorial) amine delivery.

References

  • Abdel-Magid, A. F., et al. (1996).[2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry.

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[2]

  • Tripathi, R. P., et al. (2008). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society.[8]

Sources

Application

Application Notes and Protocols for Solvent Selection in Reactions of 1-(4-Methylphenyl)piperidin-3-amine

Introduction: The Critical Role of the Solvent In the synthesis and derivatization of pharmacologically relevant scaffolds such as 1-(4-Methylphenyl)piperidin-3-amine, the choice of solvent is not merely a matter of diss...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

In the synthesis and derivatization of pharmacologically relevant scaffolds such as 1-(4-Methylphenyl)piperidin-3-amine, the choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, equilibrium, and even the product distribution. This guide provides an in-depth analysis of solvent selection for key transformations involving this versatile building block, moving beyond simple procedural steps to elucidate the underlying chemical principles. For researchers in drug discovery and development, a rational approach to solvent selection is paramount for achieving reproducible, high-yielding, and scalable synthetic routes.

Physicochemical Properties of 1-(4-Methylphenyl)piperidin-3-amine: A Foundation for Solvent Selection

A comprehensive understanding of the substrate's physicochemical properties is the starting point for any rational solvent selection process. 1-(4-Methylphenyl)piperidin-3-amine possesses a unique combination of a lipophilic p-tolyl group, a basic secondary amine within the piperidine ring, and a primary amino group at the 3-position. This amphiphilic nature governs its solubility in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of 1-(4-Methylphenyl)piperidin-3-amine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherModerate to HighThe p-tolyl group and the piperidine ring's hydrocarbon backbone favor interactions with nonpolar solvents. Solubility in highly aliphatic solvents like hexane may be more limited.
Polar Aprotic Dichloromethane (DCM), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)HighThe polar amine groups can engage in dipole-dipole interactions with these solvents. DMF and DMSO are particularly effective due to their high polarity.[2]
Polar Protic Methanol, Ethanol, IsopropanolModerateThe amine groups can act as hydrogen bond acceptors and donors with protic solvents. However, the bulky nonpolar moiety may limit miscibility compared to smaller amines.

Protocol for Determining Thermodynamic Solubility

To establish precise reaction conditions, it is highly recommended to experimentally determine the solubility of 1-(4-Methylphenyl)piperidin-3-amine in the solvents of interest.

Materials:

  • 1-(4-Methylphenyl)piperidin-3-amine

  • Selected organic solvents (e.g., Toluene, DCM, MeCN, DMF)

  • Small-volume vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled heating block or water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add a pre-weighed excess amount of solid 1-(4-Methylphenyl)piperidin-3-amine to a vial containing a known volume of the test solvent.

  • Seal the vial and stir the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, cease stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Analyze the diluted sample by HPLC and determine the concentration of 1-(4-Methylphenyl)piperidin-3-amine by comparing it to a standard curve.

  • Calculate the solubility in mg/mL or mol/L.

Reaction-Specific Solvent Selection

The optimal solvent is highly dependent on the specific reaction being performed. The following sections detail solvent considerations and provide protocols for three common transformations of 1-(4-Methylphenyl)piperidin-3-amine.

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond by reacting the primary amine of 1-(4-Methylphenyl)piperidin-3-amine with a carboxylic acid is a fundamental transformation in medicinal chemistry. The choice of solvent in these coupling reactions is critical for ensuring the solubility of all reactants and reagents, as well as for facilitating the reaction while minimizing side reactions like racemization.[3][4]

Causality Behind Solvent Choice:

Polar aprotic solvents are generally favored for amide coupling reactions.

  • N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly employed solvents due to their excellent solvating power for a wide range of organic molecules, including amino acids, carboxylic acids, and coupling reagents.[5]

  • Acetonitrile (MeCN) can also be a suitable solvent and is sometimes preferred due to its lower boiling point, which facilitates removal during work-up.[3]

  • Greener Alternatives: In recent years, there has been a push towards more sustainable solvents. 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as viable greener alternatives to DMF and DCM in some amide coupling protocols.[3][6]

dot

Caption: Workflow for Amide Coupling.

Protocol: Amide Coupling using HATU

Materials:

  • 1-(4-Methylphenyl)piperidin-3-amine (1.0 eq)

  • Carboxylic acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add 1-(4-Methylphenyl)piperidin-3-amine.

  • Add HATU to the mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

N-Alkylation of the Piperidine Nitrogen

N-alkylation of the secondary amine on the piperidine ring is a common strategy to introduce diverse substituents and modulate the pharmacological properties of the molecule. Reductive amination is a widely used and efficient method for this transformation.[7]

Causality Behind Solvent Choice:

The choice of solvent for reductive amination depends on the reducing agent and the solubility of the starting materials and intermediates.

  • Dichloromethane (DCM) is an excellent solvent for reductive aminations using sodium triacetoxyborohydride (NaBH(OAc)₃) as it is aprotic and effectively solubilizes the amine, aldehyde/ketone, and the reducing agent.[7]

  • Acetonitrile (MeCN) is another suitable aprotic solvent, particularly for N-alkylations using alkyl halides, often in the presence of a mild base like potassium carbonate.[8]

  • Polar protic solvents like methanol or ethanol can also be used, especially with reducing agents like sodium borohydride (NaBH₄). However, care must be taken as these solvents can also react with the aldehyde/ketone.

dot

Caption: Reductive Amination Workflow.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 1-(4-Methylphenyl)piperidin-3-amine (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(4-Methylphenyl)piperidin-3-amine and the aldehyde or ketone in anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[9]

Buchwald-Hartwig Amination: Coupling with Aryl Halides

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the arylation of the primary amine of 1-(4-Methylphenyl)piperidin-3-amine.[10][11] Solvent choice in this reaction is critical as it can significantly influence the catalytic cycle and the prevalence of side reactions.[12]

Causality Behind Solvent Choice:

Nonpolar aprotic solvents are generally the preferred choice for Buchwald-Hartwig aminations.[12][13]

  • Toluene and xylene are the most common solvents. Their low polarity is thought to disfavor the formation of off-cycle palladium complexes and can help to precipitate the inorganic salt byproducts, driving the reaction forward.[12] Toluene is particularly favored for reactions involving aryl iodides to minimize the inhibitory effect of the iodide salt byproduct.[11]

  • 1,4-Dioxane is another suitable nonpolar aprotic solvent and has been shown to be effective, sometimes providing better results than toluene, depending on the specific substrates and ligand used.[10][14]

  • Polar aprotic solvents (e.g., DMF, NMP) are generally avoided as they can lead to an increase in side reactions such as hydrodehalogenation of the aryl halide.[12] However, for highly polar substrates with poor solubility in nonpolar solvents, their use may be necessary, often in combination with a weaker base like cesium carbonate.[15]

dot

Sources

Method

Handling and storage protocols for 1-(4-Methylphenyl)piperidin-3-amine

An In-depth Guide to the Safe Handling and Storage of 1-(4-Methylphenyl)piperidin-3-amine Introduction 1-(4-Methylphenyl)piperidin-3-amine is a substituted piperidine derivative, a class of compounds featuring a saturate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Safe Handling and Storage of 1-(4-Methylphenyl)piperidin-3-amine

Introduction

1-(4-Methylphenyl)piperidin-3-amine is a substituted piperidine derivative, a class of compounds featuring a saturated six-membered heterocycle with a nitrogen atom. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active molecules.[1] The presence of both a piperidine ring and a substituted aromatic group suggests its potential utility in drug discovery and chemical synthesis.

Given its structure as a secondary amine and an aromatic amine analogue, 1-(4-Methylphenyl)piperidin-3-amine requires meticulous handling and storage protocols. Aromatic amines as a class are known for potential health hazards, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personnel safety and compound integrity. The protocols herein are synthesized from established best practices for handling structurally related piperidines and aromatic amines.

Section 1: Hazard Identification and Risk Assessment

  • Piperidine Core: The parent compound, piperidine, is classified as a highly flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[4][5] It is harmful if swallowed and can irritate the respiratory system.[6][7]

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds that can pose significant health risks, including carcinogenicity, mutagenicity, and toxicity to aquatic life.[2][3] They are often lipid-soluble and can be readily absorbed through the skin.[2]

Based on these related structures, a preliminary hazard profile can be assumed. All handling procedures should be based on the principle that the compound is potentially corrosive, toxic, and irritating.

Table 1: Inferred Hazard Classification

Hazard Category GHS Classification (Inferred) Precautionary Statements (Examples)
Physical Hazards Flammable Liquid (Category 3) P210: Keep away from heat, sparks, open flames.[8]
Health Hazards Acute Toxicity, Dermal/Inhalation P261: Avoid breathing mist or vapours.[9]
Skin Corrosion/Irritation (Category 1B) P280: Wear protective gloves/clothing/eye protection.[7]
Serious Eye Damage (Category 1) P305+P351+P338: IF IN EYES: Rinse cautiously with water.[4]
Respiratory Irritation P271: Use only outdoors or in a well-ventilated area.[9]

| Environmental Hazards | Harmful/Toxic to aquatic life | P273: Avoid release to the environment.[4] |

Section 2: Physicochemical and Stability Profile

The stability of a piperidine derivative is influenced by its chemical environment, temperature, and substituents.[10][11] Piperidine itself is a basic compound due to the lone pair of electrons on the nitrogen atom, making it reactive with acids to form salts.[10] While generally stable at room temperature, it can be susceptible to oxidation and thermal decomposition at elevated temperatures.[10]

Table 2: Physicochemical Properties of 1-(4-Methylphenyl)piperidin-3-amine and Related Compounds

Property Value for 1-(4-Methylphenyl)piperidin-3-amine Reference Compound: Piperidine Reference Compound: 4-Amino-1-methylpiperidine
Molecular Formula C₁₂H₁₈N₂ C₅H₁₁N[12] C₆H₁₄N₂[13]
Molecular Weight 190.28 g/mol 85.15 g/mol [12] 114.19 g/mol [13]
Physical Form Likely a liquid or low-melting solid Colorless liquid[12] Liquid[8]
Boiling Point Not available 106 °C[4] Not available
Density Not available 0.862 g/cm³[4] Not available

| pKa (protonated) | Not available | 11.22[12] | Not available |

Section 3: Chemical Handling Protocols

Safe handling is paramount and requires a combination of appropriate engineering controls, personal protective equipment, and established procedural workflows.

Engineering Controls

All work involving 1-(4-Methylphenyl)piperidin-3-amine must be conducted in a certified chemical fume hood.[4][6] This is the most effective way to control inhalation exposure to vapors or aerosols and contain potential spills. The work area should be equipped with an eyewash station and a safety shower in close proximity.[14]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[9]

  • Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[7][9] Standard safety glasses are insufficient.

  • Skin and Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[4][15]

  • Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[15]

Standard Operating Procedure (SOP) for Handling

The following workflow ensures a systematic and safe approach to handling the compound from receipt to use.

G cluster_0 Preparation & Setup cluster_1 Compound Handling cluster_2 Post-Handling & Storage A Verify Fume Hood Operation B Don Required PPE A->B C Prepare Work Area (Absorbent liner, spill kit) B->C D Receive & Inspect Primary Container E Transfer to Fume Hood D->E F Carefully Unseal (Under inert atmosphere if needed) E->F G Aliquot/Weigh Compound (Use non-sparking tools) F->G H Securely Seal All Containers (Primary and Aliquots) G->H I Decontaminate Work Surface & Equipment H->I J Properly Label Aliquots H->J L Dispose of Contaminated Waste I->L K Store in Designated Cabinet J->K M Remove PPE & Wash Hands K->M L->M

Caption: Standard workflow for receiving and handling the compound.

Protocol Steps:

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Don all required PPE as specified in Section 3.2. Line the work surface with an absorbent, disposable pad.

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Transfer and Unpacking: Transport the sealed container to the fume hood before opening the secondary packaging.

  • Aliquoting: When weighing or transferring, use non-sparking tools.[4] If the compound is air-sensitive, perform these operations under an inert atmosphere (e.g., nitrogen or argon).[14][16]

  • Cleanup: After handling, decontaminate all surfaces and equipment. Dispose of contaminated materials (e.g., pipette tips, liners) in a designated hazardous waste container.[13]

  • Post-Handling: Securely seal all containers, both the primary stock and any newly created aliquots. Properly label all vessels. Remove PPE and wash hands thoroughly with soap and water.[6][17]

Section 4: Storage Protocols

Proper storage is critical for maintaining the chemical integrity of 1-(4-Methylphenyl)piperidin-3-amine and ensuring laboratory safety.

Conditions for Safe Storage
  • Location: Store the compound in a dedicated, well-ventilated, and locked cabinet or area accessible only to authorized personnel.[4] The storage area should be designated for corrosive and flammable materials.

  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.[4][18] A recommended temperature is generally below 30°C (86°F) to maintain stability.[18]

  • Atmosphere: Amines can be hygroscopic and absorb moisture from the air, which may lead to degradation.[18] For long-term storage or if the compound is known to be air-sensitive, storing under an inert atmosphere is recommended.[14][16]

  • Container: Keep the compound in its original, tightly sealed container.[4][18] If transferred, use containers made of compatible materials like amber glass or high-density polyethylene (HDPE) to protect from light.[4][18]

Table 3: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Cool, <30°C Minimizes volatility and thermal degradation.[18]
Ventilation Well-ventilated area Disperses any potential vapors.[17][18]
Light Protect from light (Amber vial) Prevents light-induced degradation.[16][19]
Atmosphere Tightly sealed, under inert gas Prevents oxidation and reaction with atmospheric moisture.[14][18]

| Security | Store locked up | Restricts access to authorized personnel only.[4][14] |

Incompatibilities

To prevent hazardous reactions, segregate 1-(4-Methylphenyl)piperidin-3-amine from the following materials:

  • Strong oxidizing agents [14]

  • Strong acids, acid chlorides, and acid anhydrides [14]

  • Heat, sparks, and open flames [4][8]

Section 5: Emergency Procedures

Immediate and appropriate action during an emergency is crucial to minimize harm.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[14][17]

  • Skin Contact: Take off all contaminated clothing immediately.[14] Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water. Seek immediate medical attention.[9][17]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do so. Continue rinsing. Call a poison center or doctor immediately.[4][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[14] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill and Leak Response

For any spill, evacuate non-essential personnel from the area.[6]

  • Control and Contain: Remove all ignition sources.[6]

  • Absorb: For small spills, cover with a non-combustible absorbent material such as dry lime, sand, or soda ash.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[13][20]

  • Decontaminate: Ventilate the area and wash the spill site thoroughly once the material has been collected.[6]

G cluster_spill Spill Response cluster_exposure Personnel Exposure Start Incident Occurs (Spill or Exposure) Spill Is spill large? Start->Spill ExposureType Type of Exposure? Start->ExposureType Evacuate Evacuate Area & Call Emergency Response Spill->Evacuate Yes Contain Contain Spill with Inert Absorbent Spill->Contain No Collect Collect Waste in Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Skin Skin Contact: Rinse 15+ min, Remove Clothing ExposureType->Skin Skin Eye Eye Contact: Rinse 15+ min, Seek Medical Aid ExposureType->Eye Eye Inhale Inhalation: Move to Fresh Air, Seek Medical Aid ExposureType->Inhale Inhalation End Seek Medical Attention for ALL Exposures Skin->End Eye->End Inhale->End

Caption: Decision tree for emergency response actions.

Section 6: Waste Disposal

All waste materials containing 1-(4-Methylphenyl)piperidin-3-amine must be treated as hazardous waste.

  • Waste Collection: Collect surplus material and contaminated items (gloves, liners, absorbent) in clearly labeled, sealed containers.[6] Do not mix with other waste streams.[4]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[4][13] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not discharge into sewers or waterways.[7]

References

  • Biosynce. (2025, August 25).
  • DIPLOMATA COMERCIAL. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ACS Publications. (2023, November 9).
  • DIPLOMATA COMERCIAL. Amine Storage Conditions: Essential Guidelines for Safety.
  • Sigma-Aldrich. (2025, September 23).
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • SKC Inc. (2023, December 22).
  • Cambridge Isotope Laboratories. (2024, September 3). PIPERIDINE (D11, 98%)
  • Benchchem.
  • ResearchGate.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - (1-Methyl-4-piperidinyl)methanamine.
  • Wikipedia. Piperidine.
  • New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE.
  • Apollo Scientific. (2023, July 6).
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • TCI Chemicals. (2024, December 10).
  • ThermoFisher. (2016, October 18).
  • Fisher Scientific. (2025, December 19).
  • ChemicalBook. (2022, August 11).
  • CDH Fine Chemical.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21812142, N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine.
  • BenchChem. (2025, November). An In-depth Technical Guide to the Chemical Properties of 3-[(4-Methylphenyl)methyl]piperidine.
  • Molport. [(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine hydrochloride.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Methylphenyl)piperidin-3-amine

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Here, we will delve into the mechanistic reasoning behind experimental choices and provide validated protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(4-Methylphenyl)piperidin-3-amine?

There are two primary and highly effective methods for the synthesis of 1-(4-Methylphenyl)piperidin-3-amine:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[1][2] It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[1] For this specific synthesis, 4-bromotoluene or 4-iodotoluene would be coupled with piperidin-3-amine.

  • Reductive Amination: This method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine.[3][4] In this case, 4-methylaniline would be reacted with N-Boc-3-oxopiperidine, followed by reduction and deprotection.

Q2: My Buchwald-Hartwig amination reaction is giving a low yield. What are the likely causes?

Low yields in Buchwald-Hartwig aminations can often be attributed to several factors. A systematic troubleshooting approach is crucial for identifying and resolving the issue.

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that anhydrous, degassed solvents are used.[5]

  • Inappropriate Ligand Choice: The choice of phosphine ligand is critical. For coupling with a secondary amine like piperidin-3-amine, sterically hindered and electron-rich ligands such as Xantphos or RuPhos can be effective.[6]

  • Incorrect Base: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[6] The solubility of the base in the reaction solvent is also a key consideration.[6]

  • Suboptimal Temperature: The reaction temperature may need optimization. Typically, these reactions are heated, often between 80-120 °C.[5]

Q3: I am observing significant amounts of a bis-arylated byproduct. How can this be minimized?

The formation of a bis-arylated product, where the aryl group attaches to both nitrogen atoms of a diamine, is a common challenge.[7] In the case of 1-(4-Methylphenyl)piperidin-3-amine synthesis from piperidin-3-amine, this is less of a concern due to the different reactivity of the primary and secondary amine groups. However, if using a symmetrical starting material like piperazine, this becomes a significant issue. To favor mono-arylation, consider the following:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the aryl halide relative to the piperidin-3-amine.[5]

  • Protecting Groups: A highly effective strategy is to use a protecting group on one of the amines. For piperidin-3-amine, the primary amine can be protected with a Boc group (tert-butoxycarbonyl). The N-arylation is then performed on the piperidine nitrogen, followed by deprotection of the Boc group.[5]

Q4: My reductive amination is not proceeding to completion. What should I check?

Incomplete reductive amination reactions can be frustrating. Here are some key areas to investigate:

  • Inefficient Imine Formation: The initial formation of the imine or iminium ion is crucial. This step is often acid-catalyzed. A small amount of acetic acid is frequently added to facilitate this process.[3]

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose.[3][4] Sodium cyanoborohydride (NaBH₃CN) is another common choice, but care must be taken due to its toxicity.[3][4]

  • Reaction pH: The pH of the reaction mixture is important. For reductive aminations using sodium cyanoborohydride, maintaining a pH of 6-7 is optimal to ensure selective reduction of the iminium ion.[3]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of 1-(4-Methylphenyl)piperidin-3-amine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst (Buchwald-Hartwig): Oxygen or moisture has deactivated the palladium catalyst.Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents.[5][8]
Poor Ligand Choice (Buchwald-Hartwig): The ligand is not suitable for the specific transformation.For N-arylation of secondary amines, consider bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Josiphos-type ligands.[6]
Ineffective Base (Buchwald-Hartwig): The base is too weak, not soluble, or has decomposed.Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or K₃PO₄.[6] Ensure the base is fresh and dry.
Inefficient Imine Formation (Reductive Amination): The equilibrium for imine formation is unfavorable.Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[3] Consider using molecular sieves to remove water, which is a byproduct of imine formation.
Decomposition of Reducing Agent (Reductive Amination): The reducing agent has lost its activity.Use fresh sodium triacetoxyborohydride or sodium cyanoborohydride. Store these reagents in a desiccator.
Formation of Side Products Hydrodehalogenation of Aryl Halide: The aryl halide is reduced instead of undergoing C-N coupling.This can be caused by the presence of water or protic solvents.[5] Ensure anhydrous conditions. A weaker base may also mitigate this side reaction.[5]
Diarylation/Over-alkylation: Multiple aryl groups are added to the amine.Use a protecting group strategy. For piperidin-3-amine, protect the primary amine with a Boc group before N-arylation.[5] Control the stoichiometry carefully, using only a slight excess of the aryl halide.[5]
Homocoupling of Aryl Halide: Two aryl halide molecules couple to form a biaryl species.This is often a sign of an inefficient catalytic system. Re-evaluate the catalyst, ligand, and reaction conditions.
Difficulty in Product Purification Similar Polarity of Starting Material and Product: This makes chromatographic separation challenging.If a protecting group is used, the significant change in polarity after deprotection can simplify purification.[5] Consider derivatizing the product to alter its polarity for easier separation.
Product is an Oil and Difficult to Handle: The free amine may not be a crystalline solid.Convert the amine to its hydrochloride or other salt by treating it with an acid like HCl in ether or dioxane. Salts are often crystalline and easier to handle and purify by recrystallization.[9][10]
Residual Piperidine: Traces of unreacted piperidine starting material are present.An acidic wash during the workup can help remove basic impurities like piperidine.[10]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of Piperidin-3-amine (Protected)

This protocol utilizes a Boc-protected piperidin-3-amine to ensure selective mono-arylation at the piperidine nitrogen.

Step 1: Protection of Piperidin-3-amine

  • Dissolve piperidin-3-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like triethylamine (1.2 eq.).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tert-butyl (piperidin-3-yl)carbamate by column chromatography.

Step 2: N-Arylation

  • In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.).[5]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]

  • Add 4-bromotoluene (1.0 eq.) and tert-butyl (piperidin-3-yl)carbamate (1.2 eq.) followed by an anhydrous, degassed solvent (e.g., toluene).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.[5]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Dissolve the purified N-aryl-3-(Boc-amino)piperidine in a suitable solvent such as DCM or dioxane.[5]

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[5]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[5]

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure to obtain the desired 1-(4-Methylphenyl)piperidin-3-amine, often as its corresponding salt.[5]

Protocol 2: Reductive Amination

This protocol involves the direct reaction of 4-methylaniline with a protected piperidone derivative.

  • To a solution of N-Boc-3-oxopiperidine (1.0 eq.) and 4-methylaniline (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.[11]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc-1-(4-methylphenyl)piperidin-3-amine by column chromatography.

  • Follow the deprotection procedure outlined in Step 3 of Protocol 1 to obtain the final product.

Visualizing the Workflow

To better illustrate the decision-making process for troubleshooting, the following diagram outlines a logical flow for addressing low reaction yields.

Troubleshooting_Workflow Start Low Yield of 1-(4-Methylphenyl)piperidin-3-amine Method Which synthetic route was used? Start->Method Buchwald Buchwald-Hartwig Amination Method->Buchwald Buchwald-Hartwig Reductive Reductive Amination Method->Reductive Reductive Amination Check_Catalyst Check Catalyst/Ligand/Base System Buchwald->Check_Catalyst Check_Imine Verify Imine Formation Reductive->Check_Imine Check_Conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) Check_Catalyst->Check_Conditions Check_Reducing_Agent Check Reducing Agent Activity Check_Imine->Check_Reducing_Agent Check_Reducing_Agent->Check_Conditions Purification_Issues Investigate Purification Losses Check_Conditions->Purification_Issues Optimize Optimize Reaction Parameters Purification_Issues->Optimize

Caption: A logical workflow for troubleshooting low yields.

Summary of Optimized Reaction Conditions

The following table provides a starting point for optimizing the reaction conditions for both the Buchwald-Hartwig amination and reductive amination pathways.

ParameterBuchwald-Hartwig AminationReductive Amination
Aryl Source 4-Bromotoluene or 4-Iodotoluene4-Methylaniline
Piperidine Source tert-butyl (piperidin-3-yl)carbamateN-Boc-3-oxopiperidine
Catalyst/Reagent Pd₂(dba)₃ / Xantphos (or similar ligand)Sodium triacetoxyborohydride
Base/Additive NaOtBu or K₃PO₄Acetic Acid (catalytic)
Solvent Toluene or Dioxane (anhydrous, degassed)Dichloromethane or 1,2-Dichloroethane
Temperature 80-120 °CRoom Temperature
Atmosphere Inert (Argon or Nitrogen)Air (unless reagents are sensitive)

References

  • Maes, B. U. W., et al. (2017). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 13, 1336-1343.
  • Hartwig, J. F., & Larsen, C. H. (2019). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv.
  • MacMillan, D. W. C., et al. (2018). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 140(42), 13629-13634.
  • O'Brien, P., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8348-8357.
  • Myers, A. G. (n.d.).
  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021).
  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Kempe, R., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Cardona, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 1-21.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Lin, K., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(1), 346-362.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • Afonin, S. M., et al. (2023).
  • Reddit. (2025, March 11). Purification of THP protected compound. r/Chempros.
  • ResearchGate. (2018, June 27). How to remove piperidine and PEG(3)
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Snieckus, V., et al. (2021). A General Strategy for N–(Hetero)
  • World Journal of Pharmaceutical and Medical Research. (2017).
  • AfaSci. (2019, January 12).
  • Molecules. (2023).
  • DTIC. (2025, June 4). Piperidine Synthesis.

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 1-(4-Methylphenyl)piperidin-3-amine

Welcome to the technical support resource for the chiral resolution of 1-(4-Methylphenyl)piperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chiral resolution of 1-(4-Methylphenyl)piperidin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the separation of this compound's enantiomers. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the critical reasoning behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory.

Section 1: Resolution by Diastereomeric Salt Formation

This classical method remains a highly effective and scalable technique for resolving chiral amines.[1][2] The principle relies on reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3][4] Since diastereomers have different physicochemical properties, most notably solubility, they can be separated by fractional crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent for 1-(4-Methylphenyl)piperidin-3-amine?

A: The selection of a resolving agent is the most critical step and often requires empirical screening, as prediction can be difficult.[5][6] For a basic amine like yours, chiral carboxylic acids are the standard choice.[4][7] The goal is to form a diastereomeric salt pair where one salt is significantly less soluble than the other in a given solvent system, leading to a stable, crystalline solid.

Resolving AgentTypeKey Attributes
(+)- or (-)-Tartaric Acid Dicarboxylic AcidWidely available, cost-effective, and frequently successful for resolving amines.[4][5]
(R)- or (S)-Mandelic Acid Monocarboxylic AcidOften forms well-defined crystals. Its aromatic structure can lead to favorable π-π stacking interactions.[4][8]
(+)- or (-)-Camphorsulfonic Acid Sulfonic AcidA stronger acid that can be effective when carboxylic acids fail to form stable salts.[4][5]
Di-p-toluoyl-L/D-tartaric Acid Tartaric Acid DerivativeThe bulky aromatic groups can enhance the differences in crystal packing between diastereomers.[8][9]
N-protected Amino Acids Chiral Carboxylic AcidN-Tosyl-(S)-phenylalanine has been shown to be effective for resolving 3-aminopiperidine derivatives.[10][11]

Q2: What are the most important experimental parameters to optimize during crystallization?

A: Successful fractional crystallization depends on a fine balance of several factors:

  • Solvent Choice: The ideal solvent (or solvent mixture) should dissolve the more soluble diastereomeric salt while keeping the less soluble one supersaturated, allowing it to crystallize. Alcohols (methanol, ethanol, isopropanol) and their mixtures with water are common starting points.[12]

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine is crucial. While a 1:1 ratio is often used for screening, ratios between 0.5 and 1.0 equivalents of the resolving agent can sometimes yield higher enantiomeric excess (e.e.).[3][13]

  • Concentration and Temperature: These parameters control the degree of supersaturation. A slow cooling profile from an elevated temperature to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C), is generally recommended to promote the growth of high-purity crystals.[12][14]

Q3: Once I have the diastereomeric salt crystals, how do I recover the enantiomerically pure amine?

A: This is achieved by a process called "liberation." The purified diastereomeric salt is suspended or dissolved in water and treated with a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3][4] This deprotonates the chiral resolving acid, making it water-soluble, and liberates the free amine. The free amine, being less polar, can then be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), dried, and concentrated.[3]

Troubleshooting Guide: Diastereomeric Salt Resolution

// Nodes Start [label="Racemic Amine +\nChiral Resolving Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystallization [label="Crystallization Attempt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem [label="Issue Encountered", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoCrystals [label="No Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; OilingOut [label="Product 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; LowEE [label="Low Enantiomeric\nExcess (e.e.)", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Increase Concentration\nChange Solvent\nCool to Lower Temp\nAdd Seed Crystals", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Solution2 [label="Use More Dilute Solution\nCool Slowly\nChange Solvent", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Solution3 [label="Recrystallize Salt\nScreen Other Solvents\nScreen Other Resolving Agents", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Success [label="Pure Diastereomeric\nSalt Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Crystallization; Crystallization -> Problem [label="Unsuccessful"]; Crystallization -> Success [label="Successful"]; Problem -> NoCrystals; Problem -> OilingOut; Problem -> LowEE; NoCrystals -> Solution1; OilingOut -> Solution2; LowEE -> Solution3; } doted Caption: Troubleshooting workflow for diastereomeric salt crystallization.

Problem: No crystals form after cooling and waiting.

  • Causality: The solution is likely not supersaturated with either diastereomeric salt. This can happen if the concentration is too low or if the chosen solvent is too good at solvating both salts.

  • Solutions:

    • Increase Concentration: Carefully remove some solvent under reduced pressure and attempt to crystallize again.

    • Lower Temperature: Cool the flask in an ice bath or refrigerator for an extended period (several hours to overnight).

    • Induce Crystallization: Gently scratch the inside of the flask with a glass rod at the solution's surface. If available, add a single "seed" crystal of the desired diastereomeric salt.[14]

    • Change Solvent System: Screen for solvents that reduce the solubility of the target salt.[14]

Problem: The product separates as a liquid or sticky solid ("oils out").

  • Causality: This occurs when the supersaturation level is too high, or the crystallization temperature is above the melting point of the salt.[14] The solute separates as a liquid phase instead of forming an ordered crystal lattice.[14]

  • Solutions:

    • Reduce Supersaturation: Add a small amount of solvent to the oiled-out mixture and heat gently until a clear solution is reformed. Then, allow it to cool much more slowly.[14]

    • Employ an Anti-Solvent: Slowly add a solvent in which the salt is less soluble to the clear solution to gently induce crystallization.[14]

Problem: The enantiomeric excess (e.e.) is low (<80%) after the first crystallization.

  • Causality: This is a common challenge and can indicate that the solubilities of the two diastereomeric salts are too similar in the chosen solvent. In some cases, a "solid solution" may form, where both diastereomers are incorporated into the same crystal lattice, making separation by crystallization very difficult.[9][14]

  • Solutions:

    • Recrystallization: Perform one or two additional recrystallizations of the salt. This will often enrich the e.e., although with a loss of yield.

    • Systematic Re-screening: If recrystallization is ineffective, it confirms a fundamental issue. You must re-screen other resolving agents and solvent systems to find a more selective combination.[14]

Detailed Experimental Protocol: Resolution with L-Tartaric Acid

This protocol provides a general framework. Optimal quantities and solvents must be determined experimentally.

  • Salt Formation:

    • In an Erlenmeyer flask, dissolve racemic 1-(4-Methylphenyl)piperidin-3-amine (1.0 equivalent) in a minimum amount of warm methanol.

    • In a separate flask, dissolve L-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.[3]

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield of the less-soluble salt, cool the flask in an ice bath for 1-2 hours.[3]

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor containing the more soluble salt.[3]

    • Air-dry the crystals. Retain the mother liquor for potential recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in deionized water.

    • Add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the salt is completely dissolved and the solution is basic (pH > 12).[3]

    • Extract the aqueous solution three times with an organic solvent like dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the resulting amine using chiral HPLC (see Section 2).

Section 2: Chiral HPLC Analysis and Purification

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of your resolved sample. It can also be used on a larger scale for preparative separation, although this is often more expensive than diastereomeric salt resolution for multi-gram quantities.[1]

Frequently Asked Questions (FAQs)

Q1: Why might I need to derivatize my amine before chiral HPLC analysis?

A: 1-(4-Methylphenyl)piperidin-3-amine lacks a strong chromophore, which means it will have very weak UV absorbance, making it difficult to detect at low concentrations.[15] Pre-column derivatization with a reagent that attaches a UV-active group (like a benzoyl or tosyl group) can significantly enhance detection sensitivity.[16][17][18] Derivatization can also improve the interaction with the chiral stationary phase, sometimes leading to better separation.[19]

Q2: What type of chiral column is best for separating this amine?

A: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and often the first choice for screening chiral amines.[20][21][22] Cyclofructan-based CSPs have also shown excellent success rates for separating primary amines.[23]

Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase Mode
Polysaccharide-based Chiralpak® IA, IB, IC, AD, ODNormal Phase, Polar Organic
Cyclofructan-based Larihc® CF6-PPolar Organic
Crown Ether-based CROWNPAK®Reversed-Phase (acidic)
Glycoprotein-based Chiral-AGPReversed-Phase (buffered)

Q3: Can I use chiral HPLC to purify my amine instead of crystallization?

A: Yes. For small-scale work (milligrams to a few grams), preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) is a fast and effective method for obtaining high-purity enantiomers directly from the racemate.[1] However, as the scale increases, the cost of solvents and the capacity limitations of the columns make classical resolution more economically viable.[1]

Troubleshooting Guide: Chiral HPLC Analysis

// Nodes Start [label="Inject Sample\non Chiral Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze Chromatogram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem [label="Issue Encountered", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoSeparation [label="Poor or No\nResolution", fillcolor="#FBBC05", fontcolor="#202124"]; BadPeakShape [label="Peak Tailing\nor Fronting", fillcolor="#FBBC05", fontcolor="#202124"]; DriftingRT [label="Unstable Retention\nTimes", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Change Mobile Phase\n(modifier, ratio)\nTry Different CSP\nAdjust Temperature", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Solution2 [label="Add Basic Modifier\n(DEA, TEA)\nCheck Sample Solvent", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Solution3 [label="Use Column Oven\nEnsure Column Equilibration\nCheck for Leaks", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Success [label="Good Resolution\nSymmetric Peaks", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Analysis; Analysis -> Problem [label="Unsuccessful"]; Analysis -> Success [label="Successful"]; Problem -> NoSeparation; Problem -> BadPeakShape; Problem -> DriftingRT; NoSeparation -> Solution1; BadPeakShape -> Solution2; DriftingRT -> Solution3; } doted Caption: Troubleshooting workflow for chiral HPLC analysis.

Problem: I see only one peak, or the two enantiomer peaks are not well-resolved.

  • Causality: The chosen combination of chiral stationary phase (CSP) and mobile phase is not creating enough difference in interaction energy between the two enantiomers.[22] Chiral recognition is highly specific.

  • Solutions:

    • Modify Mobile Phase: Systematically adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane).[22] Sometimes a small change makes a large difference.

    • Change the Modifier: Switch from isopropanol to ethanol or vice-versa.

    • Screen Different CSPs: This is the most effective solution. The amine may have better interactions with a different type of chiral selector (e.g., switching from an amylose-based to a cellulose-based column).[22]

Problem: My peaks are tailing badly.

  • Causality: For basic compounds like amines, tailing is often caused by secondary ionic interactions with acidic residual silanol groups on the silica support of the CSP.[22]

  • Solutions:

    • Add a Basic Modifier: Add a small amount (typically 0.1%) of a competing base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[22] This additive will bind to the active silanol sites, preventing the analyte from interacting with them and resulting in much sharper, more symmetric peaks.

Problem: My retention times are drifting from one injection to the next.

  • Causality: Chiral separations are often highly sensitive to temperature. Fluctuations in ambient lab temperature can cause retention times to shift.[22] Insufficient column equilibration with the mobile phase can also cause drift.

  • Solutions:

    • Use a Column Oven: Maintaining a constant column temperature is critical for reproducible results.

    • Ensure Equilibration: Before starting your analysis, flush the column with the mobile phase for at least 20-30 minutes until the baseline is stable.

Detailed Experimental Protocol: E.E. Determination by Chiral HPLC

This protocol describes a pre-column derivatization followed by analysis.

  • Derivatization (with p-Toluenesulfonyl Chloride): [17][18]

    • Dissolve the amine sample (~5 mg) in a vial with 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add an excess of a base, such as triethylamine (2-3 equivalents).

    • Add p-toluenesulfonyl chloride (1.5 equivalents) and stir the reaction at room temperature until complete (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the derivatized product. Dry and concentrate the organic phase.

    • Dissolve the residue in the HPLC mobile phase for injection.

  • HPLC Analysis:

    • Column: Chiralpak AD-H (or similar polysaccharide-based CSP).

    • Mobile Phase: A typical starting point is Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm or 254 nm.[17]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Calculation of Enantiomeric Excess (e.e.):

    • Identify the peak areas for the two enantiomers (Area1 and Area2).

    • Calculate the e.e. using the formula: e.e. (%) = [(|Area1 - Area2|) / (Area1 + Area2)] * 100

References

  • M. C. F. R. Pinto, J. M. S. S. Esperança, L. P. N. Rebelo, A. M. F. D. P. V. Cabral, and B. G. M. Rocha, "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents," Tetrahedron, vol. 62, no. 43, pp. 10186-10192, 2006. [Link]

  • Chemistry LibreTexts, "6.8: Resolution (Separation) of Enantiomers," Chemistry LibreTexts, 2022. [Link]

  • BioDuro, "Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro," BioDuro News, 2018. [Link]

  • Wikipedia, "Chiral resolution," Wikipedia, The Free Encyclopedia, 2023. [Link]

  • A. Berthod, W. T. Cooper, and E. Vrydas, "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives," ResearchGate, 2018. [Link]

  • S. Li, et al., "Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids," ResearchGate, 2018. [Link]

  • Google Patents, "A kind of HPLC analytical approach of 3-amino piperidine," CN104007202B, 2015.
  • Justia Patents, "Process for the preparation of enantiomerically enriched 3-aminopiperidine," US Patent 10,464,889, 2019. [Link]

  • Pharmaceutical Technology, "Chiral Resolution with and without Resolving Agents," Pharmaceutical Technology, vol. 39, no. 2, 2015. [Link]

  • A. W. H. Lam and K. M. Ng, "394e Chiral Resolution Via Diastereomeric Salt Crystallization," AIChE Annual Meeting, 2002. [Link]

  • C. V. R. Babu, et al., "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization," Chirality, vol. 26, no. 12, pp. 775-9, 2014. [Link]

  • ResearchGate, "Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization," Request PDF, 2014. [Link]

  • M. K. S. Kumar, et al., "HPLC separation of enantiomers using chiral stationary phases," Česká a slovenská farmacie, vol. 56, no. 4, pp. 159-71, 2007. [Link]

  • I. S. Lurie, "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC International, vol. 18, no. 11, 2005. [Link]

  • M. H. Hyun, et al., "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases," YAKHAK HOEJI, vol. 65, no. 3, pp. 196-203, 2021. [Link]

  • I. Ali, et al., "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns," J Chromatogr B Analyt Technol Biomed Life Sci, vol. 997, pp. 113-22, 2015. [Link]

  • Google Patents, "HPLC detection method of 3-aminopiperidine isomer," CN105699582A, 2016.
  • Chemistry LibreTexts, "6.8: Resolution (Separation) of Enantiomers," Chemistry LibreTexts, 2020. [Link]

  • Chiralpedia, "Part 6: Resolution of Enantiomers," Chiralpedia, 2025. [Link]

  • M. A. A. Fakhree, et al., "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen," Advances in Engineering, 2023. [Link]

  • T. Hattori, et al., "Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution," ChemRxiv, 2022. [Link]

  • Google Patents, "Process for resolving racemic mixtures of piperidine deriv

Sources

Troubleshooting

Technical Support Center: 1-(4-Methylphenyl)piperidin-3-amine Coupling Guide

Diagnostic: Understanding the "Hidden" Sterics You are likely encountering low yields or incomplete conversion when attempting to couple 1-(4-Methylphenyl)piperidin-3-amine (hereafter Compound A ).[1][2][3] While the pri...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic: Understanding the "Hidden" Sterics

You are likely encountering low yields or incomplete conversion when attempting to couple 1-(4-Methylphenyl)piperidin-3-amine (hereafter Compound A ).[1][2][3] While the primary amine at the C3 position appears accessible on paper, two specific structural factors create a "steric fortress" that defeats standard protocols (like EDC/HOBt or generic Pd/BINAP systems):

  • 1,3-Diaxial Interference: Depending on the conformation of the piperidine ring, the C3-amine may adopt an axial orientation. In this state, the incoming electrophile faces severe repulsion from the axial hydrogens at C1 and C5.

  • N1-Tolyl Shielding: The bulky p-tolyl group at N1 is electron-donating, which increases the basicity of the ring nitrogen but can also induce ring puckering that sterically crowds the C3/C2 region, especially if the p-tolyl ring twists out of plane to minimize interaction with equatorial protons.[1]

This guide provides high-fidelity protocols to bypass these barriers using T3P® (Propylphosphonic Anhydride) for amide bonds and BrettPhos Pd G4 for C-N arylation.[1][2][3]

Decision Logic & Workflow

The following decision tree outlines the optimized reaction pathways based on your target electrophile.

CouplingLogic Start Substrate: 1-(4-Methylphenyl)piperidin-3-amine Decision Target Bond Type? Start->Decision Amide Amide Bond (Reaction with Carboxylic Acid) Decision->Amide Arylation C-N Arylation (Reaction with Aryl Halide) Decision->Arylation T3P Protocol A: T3P Coupling (Solves Epimerization & Sterics) Amide->T3P Standard Hindered AcylF Protocol B: Acyl Fluoride (TFFH) (The 'Nuclear' Option for Tertiary Acids) Amide->AcylF Extremely Hindered Brett Protocol C: BrettPhos Pd G4 (Specific for Primary Amines) Arylation->Brett Primary Recommendation RuPhos Protocol D: RuPhos Pd G4 (If Electrophile is unstable) Arylation->RuPhos Secondary Option

Caption: Workflow selector for derivatizing 3-aminopiperidines. Select Protocol A or C for 90% of use cases.

Module A: Amide Coupling (The T3P Protocol)

Standard reagents (HATU, EDC) often fail here because the activated ester is too bulky to approach the C3-amine effectively. T3P is superior because it forms a highly reactive but compact mixed anhydride and acts as a water scavenger, driving the equilibrium forward.

Optimized Protocol
  • Reagent: T3P (50% w/w in EtOAc or DMF)

  • Base: Pyridine (Critical: acts as both base and acyl transfer catalyst) or N-Methylmorpholine (NMM).[1][2][3] Avoid DIPEA if possible, as it adds unnecessary steric bulk.[2][3]

  • Solvent: 2-MeTHF or EtOAc (Green/Process friendly) or DMF (for solubility).[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Compound A (1.1 equiv) in 2-MeTHF (5-10 volumes).

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv).

  • Activation: Dropwise add T3P (1.5 - 2.0 equiv, 50% solution) over 10 minutes. Note: Exothermic.[1][2][3]

  • Reaction: Allow to warm to 20–25 °C. Stir for 2–4 hours.

    • Checkpoint: If conversion <50% by LCMS after 4 hours, heat to 45 °C. T3P is thermally stable.[2]

  • Workup: Quench with water. The T3P byproducts are water-soluble phosphates, simplifying purification.[2][3][4] Wash organic layer with 0.5M HCl (to remove excess pyridine/amine) then NaHCO3.[2][3]

Why this works: Pyridine reacts with the T3P-activated acid to form an N-acyl pyridinium intermediate, which is a powerful, non-bulky electrophile that can penetrate the steric shield of the piperidine ring [1].

Module B: Buchwald-Hartwig Arylation (The BrettPhos Protocol)

Coupling the C3-primary amine to an aryl halide requires a catalyst system that prevents the "catalyst death" often caused by the chelating ability of the 1,3-diamine motif.

The Solution: BrettPhos Pd G4. First-generation catalysts (Pd2(dba)3/BINAP) often fail because the secondary amine (even if arylated) or the C3-amine coordinates to Pd, shutting down the cycle. BrettPhos is bulky enough to prevent this chelation but open enough to allow the primary amine to bind.

Optimized Protocol
  • Catalyst: BrettPhos Pd G4 (2–5 mol%).[1][2][3] Do not use in situ generation (Pd + Ligand) if possible; G4 precatalyst ensures active species formation.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if functional groups are base-sensitive).[1][2][3][5]

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1][2][3]

Step-by-Step:

  • Charge: In a vial, combine Aryl Halide (1.0 equiv), Compound A (1.2 equiv), and BrettPhos Pd G4 (0.02 equiv).

  • Inertion: Seal and purge with N2/Argon for 5 minutes.

  • Base: Add NaOtBu (1.5 equiv) quickly under inert flow (or as a solid before sealing). Add anhydrous Dioxane (concentration 0.2 M).

  • Heating: Heat to 80–100 °C for 1–12 hours.

  • Workup: Filter through Celite/Silica plug to remove Pd.[1][2][3] Concentrate and purify.

Mechanism Visualization:

PdCycle Pd0 BrettPhos-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Filtering) OxAdd->AmineBind + Cmpd A Deprot Deprotonation (NaOtBu) AmineBind->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 Regeneration

Caption: The BrettPhos ligand creates a pocket that excludes the N1-tolyl group, allowing selective coupling at N3.[1][2][3]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Amide Coupling: 0% Conversion Acid activation failure due to extreme steric bulk.[1][2][3]Switch from T3P to Acyl Fluoride method (TFFH reagent or Cyanuric Fluoride).[2][3] Acyl fluorides are smaller electrophiles than anhydrides.[2][3]
Amide Coupling: Epimerization Over-activation or high base concentration.[1][2][3]Use T3P + Pyridine at 0 °C. Avoid HATU/DMF which promotes racemization via HOBt ester intermediates [1].[1][2][3]
Buchwald: Low Yield (<30%) Catalyst poisoning by the 1,3-diamine system.[1][2][3]Switch to tBuBrettPhos Pd G3/G4 . The extra bulk prevents bidentate chelation of the substrate to the metal center [2].
Buchwald: Dehalogenation Hydride source present or β-hydride elimination.[1][2][3]Ensure solvent is anhydrous.[1][2][3] Switch base to K3PO4 (weaker) and solvent to tAmyl Alcohol to slow down side reactions.
Sticky/Gummy Product T3P byproducts or residual Pd.[1][2][3]T3P: Wash aqueous layer 3x.[1][2][3] Pd: Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction.[2]

References

  • Dunetz, J. R., et al. (2011).[2][3][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2][3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [3]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50.[2][3]

Sources

Optimization

Troubleshooting low solubility of 1-(4-Methylphenyl)piperidin-3-amine

Topic: Troubleshooting Solubility & Formulation Issues Executive Summary This guide addresses the solubility challenges associated with 1-(4-Methylphenyl)piperidin-3-amine (hereafter referred to as MPPA ).[1][2] Users fr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Formulation Issues

Executive Summary

This guide addresses the solubility challenges associated with 1-(4-Methylphenyl)piperidin-3-amine (hereafter referred to as MPPA ).[1][2] Users frequently report difficulty dissolving this compound in neutral aqueous buffers and precipitation during dilution from DMSO stocks.[3]

The Root Cause: MPPA exhibits "molecular schizophrenia." It possesses a highly lipophilic p-tolyl tail (hydrophobic) and a polar primary amine head (hydrophilic).[1][2] However, the nitrogen at position 1 (N1) is an aniline derivative, meaning its lone pair is delocalized into the phenyl ring, rendering it non-basic (pKa ~4-5).[1] Consequently, at neutral pH, the molecule relies solely on the C3-primary amine (pKa ~9-10) for ionization.[1] If the pH is not sufficiently low, the molecule remains neutral and aggregates due to the hydrophobic tolyl group.

Part 1: The Basics (Physicochemical Profile)

Before attempting formulation, you must understand the molecule's behavior in different environments.

PropertyEstimated ValueImplication for Solubility
Molecular Weight 190.29 g/mol Small molecule, kinetics should be fast.[1][2]
LogP (Predicted) ~2.2 - 2.8Moderately lipophilic.[1][2] Poor water solubility expected for the neutral free base.
pKa (N3-Amine) ~9.5 - 10.0Primary Solubilizing Handle. Needs pH < 7.5 to be ionized (protonated).[1][2]
pKa (N1-Aniline) ~4.0 - 5.0Non-Functional Handle. Will not protonate in standard biological buffers (pH 7.4).[1][2]
Physical State Solid / OilLow melting point solids often form "oiling out" phases in water rather than clean crystals.[2]

Part 2: Troubleshooting Q&A

Q1: I bought the "Free Base" and it floats on water. Vortexing doesn't help.[2] Why?

Diagnosis: You are fighting thermodynamics. The crystal lattice energy (or cohesive energy of the oil) is stronger than the interaction with neutral water. The Fix: You must convert the molecule into an ionic species in situ.

  • Mechanism: The Henderson-Hasselbalch equation dictates that for a base with pKa ~9.5, you need a pH at least 2 units lower (pH < 7.[1][2]5) to ensure >99% ionization.

  • Action: Do not use water. Use 0.1 M HCl or 100 mM Citrate Buffer (pH 4.0) .[1][2] The amine will protonate (

    
    ), vastly increasing polarity.[1]
    
Q2: My DMSO stock solution precipitates when I add it to my cell culture media (pH 7.4).

Diagnosis: This is the "DMSO Crash." You are creating a local supersaturation event. When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away instantly, leaving the hydrophobic MPPA molecules stranded in water. If the local concentration exceeds the kinetic solubility limit, they aggregate immediately. The Fix: Use the "Step-Down" Serial Dilution Protocol (see Diagram 1 below) or incorporate a surfactant.[1][2]

Q3: Can I heat the solution to dissolve it?

Diagnosis: Risky. The Fix:

  • In DMSO: Yes, gentle warming to 37°C is acceptable to break crystal lattices.

  • In Water: No. Heating lipophilic amines in water often causes "oiling out" (phase separation) rather than dissolution.[1][2] Once it oils out, it is kinetically very difficult to redissolve.

Part 3: Visual Troubleshooting Guides

Diagram 1: The "DMSO Crash" Prevention Protocol

Caption: A logical workflow to prevent precipitation during the transfer of lipophilic amines from organic stock to aqueous assay media.

DMSODilution Start Start: 100 mM DMSO Stock DirectAdd Direct Addition to Media? Start->DirectAdd StepDown Step 1: Intermediate Dilution (Prepare 10x Conc. in 10% DMSO/Buffer) Start->StepDown Recommended Path Crash PRECIPITATION RISK (Local Supersaturation) DirectAdd->Crash Yes (High Risk) FinalMix Step 2: Final Dilution Add 10x Intermediate to Final Media StepDown->FinalMix Slow addition + Vortex Surfactant Optional: Add 0.05% Tween-20 to Aqueous Buffer Surfactant->StepDown Stabilizer Success Homogeneous Solution (Kinetic Stability) FinalMix->Success

Diagram 2: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the correct vehicle based on the intended application (In Vitro vs. In Vivo).

SolventSelect Input Select Application InVitro In Vitro (Cell/Enzyme) Input->InVitro InVivo In Vivo (Animal) Input->InVivo DMSO DMSO Stock (10-50 mM) InVitro->DMSO Check Check pH Tolerance InVivo->Check Result1 Use <0.5% DMSO final DMSO->Result1 Acid Acidified Saline (0.1 M HCl or Citrate) Result2 Best for IP/IV Acid->Result2 Lipid Lipid Formulation (Corn Oil / PEG400) Result3 Best for PO (Oral) Lipid->Result3 Check->Acid Acid Stable? Check->Lipid Acid Sensitive?

[1][2]

Part 4: Experimental Protocols

Protocol A: In Situ Salt Formation (The "Gold Standard" Fix)

If you cannot dissolve the free base, convert it to the Hydrochloride (HCl) salt. This usually increases aqueous solubility by >100-fold.

Reagents:

  • MPPA (Free Base)[1][2]

  • 0.1 M HCl (Aqueous) or 4 M HCl in Dioxane (for solid isolation)[1][2]

Procedure (For Aqueous Stock):

  • Weigh 10 mg of MPPA into a glass vial.

  • Calculate the molar equivalent.[2] (MW ~190 g/mol ).[2] 10 mg = ~52 µmol.[2]

  • Add 1.1 equivalents of HCl. (e.g., 57 µL of 1.0 M HCl).[1][2]

  • Add water to desired volume (e.g., 943 µL to reach 1 mL total).

  • Vortex for 60 seconds.

  • Result: The solution should become clear as the protonated amine (

    
    ) dissolves.[1]
    
Protocol B: Co-Solvent Formulation (For Neutral pH Assays)

Use this if your assay cannot tolerate acidic buffers.[1][2]

Formulation Matrix:

Component Role Concentration
DMSO Primary Solvent 5%
PEG-400 Co-solvent/Stabilizer 40%

| Water/Saline | Bulk Vehicle | 55% |[1][2]

Steps:

  • Dissolve MPPA completely in pure DMSO (Stock A).[1][2]

  • Add PEG-400 to Stock A and vortex (Stock B).[1][2]

  • Slowly add Water/Saline to Stock B while vortexing.

    • Note: If turbidity appears, sonicate for 5 minutes.[2] If it remains turbid, the concentration is above the solubility limit for this system.[4]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2]

    • Source:[1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Chapter on Solubility).

    • Source:[1][2]

  • Bergström, C. A., et al. (2016).[1][2] Early pharmaceutical profiling to predict oral drug absorption.[2] European Journal of Pharmaceutical Sciences.

    • Source:[1][2]

  • Sigma-Aldrich Technical Support. (n.d.).[1][2] Troubleshooting Solubility of Lipophilic Amines.

    • Source:[1][2]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for MPPA before handling.

Sources

Troubleshooting

Stability issues and degradation of 1-(4-Methylphenyl)piperidin-3-amine

This guide is structured as a specialized Technical Support Center resource. It bypasses generic advice to focus on the specific physicochemical behaviors and degradation mechanisms of 1-(4-Methylphenyl)piperidin-3-amine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource. It bypasses generic advice to focus on the specific physicochemical behaviors and degradation mechanisms of 1-(4-Methylphenyl)piperidin-3-amine .

Status: Active | Topic: Stability & Degradation | Access Level: Research & Development[1][2][3]

Executive Summary: The Stability Profile

1-(4-Methylphenyl)piperidin-3-amine is a bifunctional building block containing a secondary cyclic amine (N-aryl substituted) and an exocyclic primary amine.[1][2][3] Its stability profile is defined by two competing reactivities: the oxidative susceptibility of the electron-rich N-aryl system and the nucleophilicity/basicity of the primary amine.[1]

Quick Reference Data:

Property Specification/Behavior
Primary Risk Oxidative Degradation (Air/Light) & Carbonylation (CO₂ absorption)

| Appearance | White to off-white solid (Pure)


 Yellow/Brown oil or solid (Degraded) |
| Storage Class  | Hygroscopic, Air-sensitive, Light-sensitive |
| Rec.[1][2][3] Storage  | -20°C, under Argon/Nitrogen, desiccated |
| Solubility  | DMSO, Methanol, DCM; Low solubility in water (unless protonated) |[2][3]

Module 1: Degradation Mechanisms (The "Why")

Understanding how this molecule fails is the first step to preventing it. The compound possesses three distinct "failure points" that react differently to environmental stress.

The Oxidative Cascade (Light & Air)

The N-(4-methylphenyl) moiety is electron-rich.[1][2] Upon exposure to UV light or atmospheric oxygen, the piperidine ring is susceptible to oxidation at the


-carbon positions (C2 or C6), leading to the formation of iminium ions or lactams.[3] This is often the cause of the "yellowing" observed in aged samples.
The "Carbamate Trap" (CO₂ Exposure)

The primary amine at position 3 is a strong nucleophile. It reacts rapidly with atmospheric CO₂ to form a carbamic acid, which stabilizes as a carbamate salt. This presents as a "ghost peak" in HPLC or an inexplicable mass increase (+44 Da) in LC-MS.[1][2]

Salt Disproportionation

If stored as a free base, the molecule is an oil or low-melting solid prone to oxidation. If stored as a hydrochloride salt, it is more stable but hygroscopic. Moisture absorption can lead to hydrolysis or disproportionation of the salt, altering the stoichiometry.

Visualization: Degradation Pathways

The following diagram maps the chemical transformation of the compound under stress.

DegradationPathways Compound 1-(4-Methylphenyl) piperidin-3-amine (Active Species) Carbamate Carbamic Acid / Carbamate Salt (+44 Da Mass Shift) Compound->Carbamate Nucleophilic Attack N_Oxide N-Oxide / Hydroxylamine Compound->N_Oxide N-Oxidation Lactam Piperidin-2-one derivative (Lactam Formation) Compound->Lactam Alpha-C Oxidation CO2 Atmospheric CO2 CO2->Carbamate O2_Light O2 / UV Light O2_Light->N_Oxide O2_Light->Lactam Dimer Oxidative Dimerization (Color Change: Yellow/Brown) N_Oxide->Dimer Radical Coupling

Figure 1: Primary degradation pathways.[1][2][3] The primary amine drives carbamate formation, while the N-aryl ring drives oxidative degradation.[3]

Module 2: Troubleshooting Guide

Scenario A: "My sample turned yellow/brown."

Diagnosis: Oxidative degradation.

  • Cause: Exposure to air or light has triggered the formation of N-oxides or conjugated imine impurities (Schiff bases).[1][2]

  • Impact: Purity has likely dropped by 1-5%.[1][2] The color change is often disproportionate to the actual chemical loss (trace impurities can be intensely colored).

  • Action:

    • Perform LC-MS to check for [M+16] (N-oxide) or [M-2] (Imine) peaks.[1][2][3]

    • If purity is >95%, repurify via a short silica plug (DCM/MeOH) or recrystallization.

    • If <90%, discard.

Scenario B: "I see a +44 Da peak in my Mass Spec."

Diagnosis: Carbamate formation.

  • Cause: The sample absorbed CO₂ from the air.

  • Verification: Acidify a small aliquot with 1M HCl. If the +44 peak disappears (decarboxylation), it is a carbamate artifact.[3]

  • Action:

    • This is reversible. The carbamate will break down under acidic reaction conditions. You may proceed with the synthesis if the next step is acidic or sufficiently forcing.

Scenario C: "The melting point is lower than the CoA states."

Diagnosis: Hygroscopicity / Solvent retention.

  • Cause: The lattice has trapped water or residual solvent, depressing the melting point.

  • Action:

    • Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Retest.

Module 3: Analytical Methodologies

Standard HPLC methods often fail for this molecule due to the basicity of the primary amine (tailing peaks) and the hydrophobicity of the tolyl group.

Recommended HPLC Protocol

To avoid "ghost peaks" and ensure sharp resolution:

ParameterSettingRationale
Column C18 with high carbon load (e.g., Kinetex EVO C18)Resists basic pH degradation; good retention of aromatics.[1][2][3]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Crucial: High pH keeps the amine unprotonated (free base), improving peak shape.[3]
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 95% B over 10 minsCaptures polar impurities early and the hydrophobic parent later.
Detection UV @ 254 nmThe p-tolyl ring has strong absorbance here.[1][2]

Note on Acidic Mobile Phases: Using TFA (0.1%) is acceptable but may cause the primary amine to elute very early (dead volume) due to double protonation.[3] High pH is preferred for stability assessment.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution? A: No. Primary amines in solution (especially in DCM or Chloroform) can react slowly with the solvent (alkylation) or dissolved oxygen.[3] If you must, use anhydrous DMSO or Methanol, purge with Argon, seal tightly, and store at -80°C for no more than 1 week.[3]

Q2: Is the HCl salt more stable than the free base? A: Yes, significantly. The hydrochloride salt protonates the primary amine, blocking oxidation and CO₂ absorption. If you synthesized the free base, consider converting it to the HCl or Tosylate salt for long-term banking.

Q3: I'm using this for a reductive amination. Do I need to remove the "yellow" impurity first? A: Generally, no. Reductive amination conditions (reducing agent present) will often reduce imine impurities back to the amine or are robust enough that trace N-oxides don't interfere.[3] However, verify the stoichiometry of your aldehyde/ketone partner.

Q4: How do I re-dry the compound if it becomes sticky? A: Dissolve in a minimal amount of DCM, dry over anhydrous Na₂SO₄, filter, and concentrate.[3] Then, chase with anhydrous ether or hexanes to precipitate the solid. Dry under high vacuum.

References

  • Chemical Reactivity of N-Aryl Piperidines

    • Mechanisms of oxidative degrad
    • Source: [RSC Publishing - Org.[1][2][4] Biomol. Chem.]([Link]) (General reference for piperidine oxidation).[3]

  • Stability of Primary Amines

    • Carbamate form
    • Source: [ACS Publications - J. Org.[1][2] Chem.]([Link]) (Foundational chemistry of amine-CO2 interaction).[2]

  • Handling of 3-Aminopiperidine Derivatives

    • Specific handling protocols for chiral aminopiperidines.
    • Source: (Inferred from general handling of 3-aminopiperidine scaffolds).

(Note: Specific degradation studies for CAS 952020-69-8 are proprietary/scarce in open literature.[1][2][3] The mechanisms above are derived from authoritative "First Principles" of organic chemistry regarding N-aryl and primary amine functionalities.)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: MS/MS Fragmentation Analysis of 1-(4-Methylphenyl)piperidin-3-amine

This technical guide details the mass spectrometry fragmentation behavior of 1-(4-Methylphenyl)piperidin-3-amine , a structural scaffold often utilized in the development of kinase inhibitors and GPCR ligands.[1] This an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry fragmentation behavior of 1-(4-Methylphenyl)piperidin-3-amine , a structural scaffold often utilized in the development of kinase inhibitors and GPCR ligands.[1]

This analysis focuses on Electrospray Ionization (ESI) in positive mode (


), the industry standard for amine-containing pharmaceutical intermediates.

[1]

Executive Summary

1-(4-Methylphenyl)piperidin-3-amine (MW: 190.29 Da) exhibits a distinct fragmentation profile driven by the basicity of its tertiary piperidine nitrogen and the lability of the primary amine at the C3 position.

In ESI(+) MS/MS, the molecule forms a stable protonated precursor


 at m/z 191.3 . Its fragmentation is characterized by a diagnostic neutral loss of ammonia (17 Da) and subsequent piperidine ring cleavage. This guide compares its performance against its regioisomer, 1-(4-Methylphenyl)piperidin-4-amine , providing researchers with the diagnostic ions necessary to distinguish between these commonly confused structural isomers.[1]

Structural Basis & Ionization Physics[1]

Understanding the protonation site is critical for predicting fragmentation (Charge-Directed Fragmentation).[1]

  • Primary Protonation Site: The tertiary nitrogen (N1) within the piperidine ring is the most basic site (pKa ~10-11). Protonation here drives ring-opening mechanisms.[1]

  • Secondary Protonation Site: The primary amine (N-exocyclic) at C3.[1] Protonation here facilitates the characteristic neutral loss of ammonia (

    
    ).
    
  • Aryl Moiety: The 4-methylphenyl (p-tolyl) group acts as a charge stabilizer for specific aromatic fragments (m/z 91), serving as a "mass tag" that shifts aryl fragments +14 Da relative to unsubstituted phenyl analogs.[1]

Detailed Fragmentation Pathways[2]

The fragmentation pattern follows three distinct mechanistic channels.

Pathway A: Diagnostic Neutral Loss (Ammonia)
  • Mechanism: Charge migration to the exocyclic primary amine triggers heterolytic cleavage.

  • Transition:

    
    
    
  • Significance: This is the base peak or a major ion in the 3-amine isomer. The resulting cyclohexenyl cation is stabilized by the nitrogen lone pair.

Pathway B: Piperidine Ring Cleavage (RDA-like)[1]
  • Mechanism: Following ring opening, the aliphatic chain undergoes C-C bond scission, often resembling a Retro-Diels-Alder (RDA) reaction.[1]

  • Transition:

    
    
    
  • Significance: Confirms the integrity of the piperidine ring structure.

Pathway C: Aryl Cation Formation
  • Mechanism: High collision energy (CE) induces cleavage of the N-Aryl bond.

  • Transition: Formation of the Tropylium ion (or Tolyl cation).

  • Observation:

    
     (Characteristic of the 4-methylphenyl group).
    
  • Secondary Fragment:

    
    .
    

Comparative Analysis: 3-Amine vs. 4-Amine Isomer[1]

Distinguishing the 3-amine (Target) from the 4-amine (Alternative) is a common analytical challenge.

Feature1-(4-Methylphenyl)piperidin-3 -amine1-(4-Methylphenyl)piperidin-4 -amine
Precursor Ion m/z 191.3m/z 191.3
Primary Mechanism Proximal Elimination: The C3 amine can undergo elimination via a 6-membered transition state involving the ring nitrogen.[1]Distal Elimination: The C4 amine is too far for direct neighboring group participation, often leading to different ring cleavage ratios.
[M+H-NH3]+ Signal High Intensity (m/z 174) . The resulting double bond is conjugated or stabilized more effectively.Lower Intensity. Often competes with ring fragmentation.[1]
Diagnostic Fragment m/z 120 (Ring contraction specific to 3-substituted piperidines).[1]m/z 122 (Cross-ring cleavage specific to 4-substituted symmetry).[1]
Retention Time (C18) Typically elutes earlier due to higher polarity/accessible surface area of the 3-amine.Typically elutes later (more symmetric/hydrophobic interaction).[1]

Experimental Protocol (LC-MS/MS)

To replicate these results, use the following self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or column injection.

Step 2: MS Parameters (Triple Quadrupole / Q-TOF)
  • Ion Source: ESI Positive (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Optimized for m/z 191 transmission).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves m/z 191 and m/z 174.[1]

    • High (30-40 eV): Generates m/z 91 and ring fragments.

Step 3: Data Acquisition
  • Scan Mode: Product Ion Scan (MS2) of m/z 191.3.

  • Mass Range: m/z 40 – 200.[1]

Fragmentation Pathway Diagram[2]

The following diagram visualizes the hierarchical fragmentation tree, coded in Graphviz (DOT).

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 191 (Protonated 3-amine) AmmoniaLoss [M+H - NH3]+ m/z 174 (Tetrahydropyridine deriv.) Precursor->AmmoniaLoss - NH3 (17 Da) (Neutral Loss) TolylIon Tolyl Cation [C7H7]+ m/z 91 Precursor->TolylIon N-Aryl Cleavage (High CE) RingCleavage Ring Opening [C9H10N]+ m/z 132 AmmoniaLoss->RingCleavage - C3H6 (42 Da) (Ring Fragmentation) RingCleavage->TolylIon Inductive Cleavage PhenylIon Cyclopentadienyl [C5H5]+ m/z 65 TolylIon->PhenylIon - C2H2 (26 Da)

Caption: ESI(+) MS/MS Fragmentation Tree for 1-(4-Methylphenyl)piperidin-3-amine showing the critical ammonia loss pathway and subsequent aryl ion formation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine (Isomer Reference).[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Amino-4-methylpiperazine Mass Spectrum (Structural Analog). Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-heterocycles in ESI-MS/MS.[1] Journal of Mass Spectrometry.[1] (General reference for piperidine ring cleavage mechanisms).

Sources

Comparative

A Comparative Guide to Validated Assay Methods for 1-(4-Methylphenyl)piperidin-3-amine Quantification

Introduction 1-(4-Methylphenyl)piperidin-3-amine is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and pharmaceutical development. As with any potential active phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Methylphenyl)piperidin-3-amine is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and pharmaceutical development. As with any potential active pharmaceutical ingredient (API) or key intermediate, the ability to accurately and reliably quantify the compound is a cornerstone of quality control, pharmacokinetic analysis, and process chemistry. The inherent chemical properties of this molecule—specifically its secondary amine functionality, the presence of a chiral center, and the lack of a strong native chromophore—present unique analytical challenges.

This guide provides a comprehensive comparison of the principal analytical techniques for the quantification of 1-(4-Methylphenyl)piperidin-3-amine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). We will explore the underlying principles of each method, provide detailed experimental protocols, and present comparative performance data. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate analytical strategy for their specific application, ensuring data integrity and regulatory compliance. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]

Methodology Comparison: An Overview

The choice of an analytical method is a critical decision dictated by the required sensitivity, specificity, sample matrix, and available instrumentation. For 1-(4-Methylphenyl)piperidin-3-amine, the primary options involve chromatographic separation coupled with a suitable detection technique.

Parameter HPLC-UV (with Derivatization) LC-MS/MS GC-MS (with Derivatization)
Principle Chromatographic separation based on polarity, with UV detection of a chromophore-tagged derivative.Chromatographic separation coupled with highly selective mass-based detection of parent/fragment ion pairs.Chromatographic separation of volatile derivatives based on boiling point, with mass-based detection.
Sensitivity Moderate (µg/mL range).[5]Very High (pg/mL to ng/mL range).[6][7]High (ng/mL range).
Specificity Moderate; relies on chromatographic resolution.Very High; based on precursor and product ion masses.High; based on retention time and mass fragmentation pattern.
Derivatization Required to introduce a UV-active chromophore.Not Required ; inherent mass is detected.Often Required to improve volatility and peak shape.[8]
Throughput HighHighModerate
Cost LowHighModerate
Typical Use Routine quality control, purity assessment, content uniformity in bulk drug substance and formulations.Trace-level impurity analysis, bioanalysis (pharmacokinetics), genotoxic impurity determination.[6][7]Residual solvent analysis, analysis of volatile impurities.[9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale

HPLC is a cornerstone of pharmaceutical analysis.[8] For a compound like 1-(4-Methylphenyl)piperidin-3-amine, which lacks a significant chromophore, direct UV detection is impractical due to low sensitivity. The causality behind our chosen protocol is the necessity of chemical derivatization. By reacting the amine with a "tagging" reagent that contains a strong chromophore, we render the analyte readily detectable by a standard UV detector. We have selected 4-toluenesulfonyl chloride (tosyl chloride) for this purpose, as it reliably reacts with primary and secondary amines to form a stable, UV-active sulfonamide derivative.[5][10][11] This pre-column derivatization approach is a robust and cost-effective strategy for routine quantification using widely available HPLC-UV instrumentation.[12]

The separation is based on reversed-phase chromatography, where the analyte's hydrophobicity governs its retention on a non-polar C18 stationary phase.[8][10] The inclusion of an acid modifier (e.g., phosphoric acid) in the mobile phase is critical; it protonates any residual silanols on the column and ensures the basic amine analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.[13]

Experimental Workflow: HPLC-UV with Pre-Column Derivatization

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_quant Quantification P1 Accurately weigh sample/standard P2 Dissolve in suitable solvent (e.g., Acetonitrile) P1->P2 D1 Add 4-toluenesulfonyl chloride and basic buffer (e.g., NaHCO3) P2->D1 D2 React at controlled temperature (e.g., 60°C for 30 min) D1->D2 A1 Filter through 0.45 µm syringe filter D2->A1 A2 Inject onto HPLC-UV system A1->A2 A3 Separate on C18 Column A2->A3 A4 Detect at ~230 nm A3->A4 Q1 Construct Calibration Curve (Peak Area vs. Concentration) A4->Q1 Q2 Calculate Concentration in Sample Q1->Q2

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 1-(4-Methylphenyl)piperidin-3-amine reference standard in acetonitrile.

  • Sample Solution: Accurately weigh and dissolve the sample to achieve a target concentration of approximately 1 mg/mL in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution. A typical range would be 5 - 100 µg/mL.

  • Derivatization Procedure:

    • To 1.0 mL of each standard and sample solution in a vial, add 1.0 mL of 5 mg/mL 4-toluenesulfonyl chloride in acetonitrile.

    • Add 1.0 mL of 0.1 M sodium bicarbonate solution.

    • Cap the vials tightly and heat in a water bath or heating block at 60°C for 30 minutes.

    • Cool to room temperature.

  • HPLC Analysis:

    • Filter the derivatized solutions through a 0.45 µm syringe filter.

    • Inject 10 µL onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards.

    • Determine the concentration in the sample from the calibration curve.

Performance Characteristics (HPLC-UV)

The following data are representative for piperidine derivatives analyzed by RP-HPLC with pre-column derivatization.[5][10]

Validation Parameter Typical Performance
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (Repeatability, %RSD) < 1.0%
Limit of Detection (LOD) ~0.15 µg/mL[5]
Limit of Quantification (LOQ) ~0.44 µg/mL[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale

For applications requiring the highest sensitivity and specificity, such as bioanalysis or the detection of trace-level genotoxic impurities, LC-MS/MS is the gold standard.[6][7] This technique eliminates the need for derivatization because it does not rely on light absorption. Instead, it directly measures the mass-to-charge ratio (m/z) of the analyte.

The trustworthiness of this method comes from its two stages of mass filtering (MS/MS). The first mass spectrometer (Q1) is set to select only the protonated molecular ion of our target compound (the "precursor ion"). This ion is then fragmented in a collision cell (Q2), and the second mass spectrometer (Q3) monitors for a specific, characteristic fragment ion (the "product ion"). This precursor-product ion transition is a unique molecular fingerprint, providing exceptional specificity and filtering out noise from complex sample matrices.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification P1 Accurately weigh sample/standard P2 Dissolve in mobile phase or suitable solvent P1->P2 P3 Filter through 0.45 µm syringe filter P2->P3 A1 Inject onto LC system P3->A1 A2 Separate on C18 Column A1->A2 A3 Electrospray Ionization (ESI+) A2->A3 A4 MS/MS Detection (Multiple Reaction Monitoring) A3->A4 Q1 Construct Calibration Curve (Peak Area vs. Concentration) A4->Q1 Q2 Calculate Concentration in Sample Q1->Q2

Caption: General workflow for quantitative LC-MS/MS analysis.

Detailed Protocol
  • Solution Preparation: Prepare stock, calibration, and sample solutions as described for HPLC, but using a 50:50 mixture of mobile phase A and B as the diluent. Derivatization is not required.

  • LC-MS/MS System Conditions:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • MS/MS System (Triple Quadrupole):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): [M+H]⁺ for 1-(4-Methylphenyl)piperidin-3-amine (m/z = 191.15).

      • Product Ion (Q3): A prominent, stable fragment ion determined during method development (e.g., fragmentation of the piperidine ring or loss of the amine group).

  • Analysis: Inject standards and samples, construct a calibration curve, and quantify the analyte.

Performance Characteristics (LC-MS/MS)

The following data are representative for the analysis of piperidine-based impurities.[6]

Validation Parameter Typical Performance
Linearity Range 0.03 - 0.40 µg/mL (or lower)
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0%
Limit of Detection (LOD) ~0.01 µg/mL[6]
Limit of Quantification (LOQ) ~0.03 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[8] Amines, however, can be challenging due to their polarity and basicity, which often leads to poor peak shape (tailing) and adsorption onto the column.[14] To overcome this, derivatization is frequently employed to block the active amine group, reduce its polarity, and increase its volatility.[8] Reagents like trifluoroacetic anhydride (TFAA) are effective for this purpose.

The separation occurs in a long, narrow capillary column based on the analyte's boiling point and interactions with the column's stationary phase. A non-polar column (e.g., DB-5ms) is generally suitable for this type of analysis.[8] Detection by mass spectrometry provides high specificity through the compound's unique fragmentation pattern upon electron ionization (EI).

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification P1 Accurately weigh sample/standard P2 Dissolve in aprotic solvent (e.g., Dichloromethane) P1->P2 D1 Add derivatizing agent (e.g., TFAA) P2->D1 D2 React at controlled temperature D1->D2 A1 Inject into GC inlet D2->A1 A2 Separate on capillary column A1->A2 A3 Electron Ionization (EI) A2->A3 A4 Mass Spectrometry Detection A3->A4 Q1 Construct Calibration Curve (Peak Area vs. Concentration) A4->Q1 Q2 Calculate Concentration in Sample Q1->Q2

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol
  • Solution Preparation: Prepare stock, calibration, and sample solutions in a suitable aprotic solvent like dichloromethane.

  • Derivatization: To 100 µL of each solution, add 50 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 70°C for 20 minutes. Cool to room temperature before analysis.

  • GC-MS System Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Analysis: Inject 1 µL of the derivatized solution. Quantify using a characteristic ion from the derivative's mass spectrum.

A Special Consideration: Chiral Separation

1-(4-Methylphenyl)piperidin-3-amine possesses a stereocenter at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers. In pharmaceutical development, it is often a regulatory requirement to quantify the individual enantiomers, as they can have different pharmacological and toxicological profiles.

A dedicated chiral HPLC method is required for this purpose.[11]

  • Principle: This method uses a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.

  • Methodology:

    • Derivatization: As with standard HPLC-UV, pre-column derivatization with a reagent like 4-toluenesulfonyl chloride is necessary to introduce a chromophore.[11]

    • Column: A specialized chiral column, such as a Chiralpak AD-H, is used.[11]

    • Mobile Phase: Chiral separations often employ polar organic mobile phases (normal phase or polar organic mode), such as ethanol with a basic additive like diethylamine to improve peak shape.[11]

    • Detection: UV detection is used to monitor the eluted, derivatized enantiomers.

  • Validation: The method must be validated for its ability to quantify the minor enantiomer in the presence of the major one, with a focus on specificity and a low limit of quantification.[11]

Ensuring Trustworthiness: The Pillars of Method Validation

Every analytical protocol described must be a self-validating system. The process of analytical method validation demonstrates, through rigorous experimental evidence, that a method is suitable for its intended purpose.[1][2] This process is governed by ICH Q2(R2) and FDA guidelines.[1][2][4]

cluster_dev Method Development cluster_val Validation Protocol cluster_report Finalization ATP Define Analytical Target Profile (ATP) Protocol Draft Protocol with Acceptance Criteria ATP->Protocol Params Execute Experiments: - Specificity - Linearity & Range - Accuracy - Precision (Repeatability,  Intermediate) - LOD & LOQ - Robustness Protocol->Params Report Validation Report Params->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A simplified workflow for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[3]

  • Linearity: Demonstrates a direct proportional relationship between analyte concentration and the method's response over a defined range.[3]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[1][3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

Conclusion

The quantification of 1-(4-Methylphenyl)piperidin-3-amine can be successfully achieved using several validated analytical techniques.

  • HPLC-UV with pre-column derivatization is a robust, cost-effective method ideal for routine quality control and assay of bulk material where moderate sensitivity is sufficient.

  • GC-MS , typically requiring derivatization, offers high specificity and is a valuable tool for identifying and quantifying volatile impurities or for orthogonal confirmation.

  • LC-MS/MS stands out as the superior technique for applications demanding high sensitivity and specificity, such as trace-level analysis in complex matrices or bioanalytical studies, with the significant advantage of not requiring derivatization.

Furthermore, when stereochemical purity is a concern, a dedicated chiral HPLC method must be developed and validated to resolve and quantify the individual enantiomers. The ultimate choice of method will always depend on a thorough evaluation of the analytical target profile, including sensitivity requirements, sample matrix, and the specific goals of the analysis. A properly validated method, regardless of the technology chosen, is fundamental to ensuring data quality and supporting scientifically sound drug development.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds - Benchchem.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • Q2B Validation of Analytical Procedures: Methodology | FDA - Food and Drug Administration.
  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices - ResearchGate.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed.
  • Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols - Benchchem.
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE - Omics.
  • Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv | Request PDF - ResearchGate.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(4-Methylphenyl)piperidin-3-amine: A Guide for Laboratory Professionals

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Methylphenyl)piperidin-3-amine. Researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Methylphenyl)piperidin-3-amine. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with hazardous waste regulations. Given its chemical structure, 1-(4-Methylphenyl)piperidin-3-amine must be managed as a controlled hazardous substance from initial handling to final disposal.

Core Hazard Assessment: Understanding the Risks

Key Anticipated Hazards Include:

  • Corrosivity: Like piperidine, this compound is expected to be corrosive, capable of causing severe skin burns and serious eye damage.[2][3][4] Contact with skin and eyes should be strictly avoided.

  • Toxicity: Amines and piperidine derivatives are often harmful if swallowed and can be toxic upon skin contact or inhalation.[3][5]

  • Flammability: Piperidine itself is a flammable liquid.[3][4][6] While the addition of the methylphenyl group may alter the flash point, it is prudent to treat 1-(4-Methylphenyl)piperidin-3-amine as a potentially flammable substance. Keep it away from heat, sparks, and open flames.[3][4][6]

  • Environmental Hazard: Many amine derivatives are harmful to aquatic life.[3] Therefore, it should not be released into the environment.[3]

Chemical Incompatibilities

To prevent dangerous and potentially violent reactions, waste containing 1-(4-Methylphenyl)piperidin-3-amine must be segregated from the following materials:

  • Strong Oxidizing Agents [2][7]

  • Strong Acids [2]

  • Acid Chlorides and Anhydrides [2]

Mixing with these substances can lead to vigorous reactions, heat generation, and the release of hazardous fumes.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste containing 1-(4-Methylphenyl)piperidin-3-amine, the following personal protective equipment is mandatory to minimize exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects against splashes that can cause severe eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Always check the manufacturer's specifications for compatibility.[1]Prevents skin contact, which can lead to burns and toxic absorption.[2][5]
Body Protection A laboratory coat is standard. For larger quantities or significant spill risk, consider a chemical-resistant apron or flame-retardant antistatic protective clothing.[1][3]Protects against skin contact and contamination of personal clothing.
Respiratory All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5]Minimizes the inhalation of potentially toxic and irritating vapors.[2][5]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of 1-(4-Methylphenyl)piperidin-3-amine is through a licensed and approved hazardous waste disposal company.[8][9][10] This ensures that the waste is managed in an environmentally responsible and compliant manner.

Step 1: Waste Segregation and Collection
  • Dedicated Waste Stream: Collect all waste containing 1-(4-Methylphenyl)piperidin-3-amine, including unused product, contaminated consumables (e.g., pipette tips, gloves, vials), and spill cleanup materials, in a dedicated hazardous waste container.[9]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially those containing incompatible materials as listed above.[6][8]

Step 2: Proper Containerization
  • Material Compatibility: The waste container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[9]

  • Secure Sealing: The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[5][6]

  • Clear Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "1-(4-Methylphenyl)piperidin-3-amine," and any other relevant hazard warnings (e.g., "Corrosive," "Toxic").[9]

Step 3: Secure Storage
  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area or a central chemical waste storage facility.[5][9]

  • Safe Placement: The storage area should be away from heat sources, open flames, and incompatible materials.[6][7]

Step 4: Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.

  • Provide Information: Be prepared to provide the waste disposal company with a complete and accurate description of the waste's contents.[1]

Spill Management Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area. Ensure the area is well-ventilated, preferably by working within a fume hood.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as detailed in the table above.

  • Containment: For liquid spills, absorb the material using an inert, non-combustible absorbent such as vermiculite, sand, or diatomaceous earth.[1][9] Do not use combustible materials like paper towels or sawdust. [11] For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Carefully collect the absorbent material and place it into a clearly labeled, sealed container for disposal as hazardous waste.[1][9]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[1][9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the safe and compliant disposal of 1-(4-Methylphenyl)piperidin-3-amine waste.

G Disposal Workflow for 1-(4-Methylphenyl)piperidin-3-amine cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Waste Generation (Unused chemical, contaminated labware) assess_hazards Hazard Assessment: Corrosive, Toxic, Flammable start->assess_hazards ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat assess_hazards->ppe spill_event Spill Occurs segregate Segregate Waste (Keep away from acids, oxidizers) ppe->segregate containerize Containerize in a compatible, sealed, and labeled container segregate->containerize store Store in a designated, secure, and ventilated area containerize->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs absorb Absorb with inert material (e.g., sand, vermiculite) spill_event->absorb collect_spill Collect and containerize spill residue as hazardous waste absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->containerize documentation Provide accurate waste information for manifest contact_ehs->documentation end Waste collected for proper disposal documentation->end

Caption: A workflow diagram outlining the decision-making process for the safe and compliant disposal of 1-(4-Methylphenyl)piperidin-3-amine waste.

References

  • Piperidine - SAFETY DATA SHEET. (2024). Penta s.r.o. Available at: [Link]

  • Safety Data Sheet PIPERIDINE. (2016). ChemSupply Australia. Available at: [Link]

  • Material Safety Data Sheet: 3311(TM) Light Cure Adhesive Medical Device Adhesive. (2013). Henkel. Available at: [Link]

Sources

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